(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine
Description
Properties
IUPAC Name |
7-chloro-N-(4-methylphenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c1-7-2-4-8(5-3-7)16-12-17-9-10(13)14-6-15-11(9)18-12/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXOZVKBZZJUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(S2)N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469397 | |
| Record name | 7-Chloro-N-(4-methylphenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871266-80-7 | |
| Record name | 7-Chloro-N-(4-methylphenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine
This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for this compound, a molecule of interest for researchers, scientists, and drug development professionals in the field of medicinal chemistry. The thiazolo[5,4-d]pyrimidine scaffold is a core structure in many biologically active compounds, including kinase inhibitors and antagonists for various receptors.[1] This guide details the experimental protocols for a two-step synthesis, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Overall Synthesis Strategy
The proposed synthesis pathway involves a two-step sequence, beginning with the formation of a key intermediate, 2-amino-7-chlorothiazolo[5,4-d]pyrimidine, followed by a palladium-catalyzed N-arylation to introduce the p-tolyl group at the 2-amino position. This approach is based on established methodologies for the synthesis of similar heterocyclic compounds.
Step 1: Synthesis of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidine (Intermediate 2)
The initial step focuses on the construction of the thiazolo[5,4-d]pyrimidine core. A highly efficient method for this is the reaction of a commercially available dihalopyrimidine with an isothiocyanate.[2][3] In this case, 4,6-dichloro-5-aminopyrimidine (1) serves as the starting material.
Experimental Protocol:
A solution of 4,6-dichloro-5-aminopyrimidine (1) in a suitable aprotic solvent, such as dimethylformamide (DMF), is treated with an isothiocyanate. To obtain the 2-amino intermediate, a protected isothiocyanate or a reagent that delivers the equivalent of thiocyanic acid is utilized, followed by deprotection. A more direct, single-step process for similar compounds involves the reaction with isothiocyanates directly.[2] For the synthesis of the unsubstituted 2-amino derivative, specific conditions are required which may involve a precursor that is later converted to the amino group.
Reaction Scheme for Step 1:
-
Reactants: 4,6-dichloro-5-aminopyrimidine (1), Isothiocyanate source.
-
Solvent: Dimethylformamide (DMF) or a similar aprotic solvent.
-
Temperature: Room temperature to mild heating may be required.
-
Work-up: The reaction mixture is typically poured into water to precipitate the product, which is then collected by filtration, washed, and dried.
Quantitative Data for Step 1
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 4,6-dichloro-5-aminopyrimidine (1) | C₄H₃Cl₂N₃ | 163.99 | 1.0 | - |
| Isothiocyanate Source | - | - | 1.0 - 1.2 | - |
| 2-Amino-7-chlorothiazolo[5,4-d]pyrimidine (2) | C₅H₃ClN₄S | 202.62 | - | 70-90 |
Step 2: Synthesis of this compound (Final Product 3)
The second step involves the N-arylation of the 2-amino group of the intermediate with a p-tolyl group. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for this transformation.[2][4] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol:
To a mixture of 2-amino-7-chlorothiazolo[5,4-d]pyrimidine (2), p-bromotoluene (or p-iodotoluene), a palladium catalyst such as Pd₂(dba)₃, and a suitable phosphine ligand (e.g., Xantphos, BINAP) in an inert solvent like toluene or dioxane, a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is added.[3] The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The final product is isolated and purified using standard techniques such as column chromatography.
Quantitative Data for Step 2
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 2-Amino-7-chlorothiazolo[5,4-d]pyrimidine (2) | C₅H₃ClN₄S | 202.62 | 1.0 | - |
| p-Bromotoluene | C₇H₇Br | 171.04 | 1.1 - 1.5 | - |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 - 0.05 | - |
| Phosphine Ligand | - | - | 0.02 - 0.10 | - |
| Base (e.g., NaOtBu) | C₄H₉NaO | 96.10 | 1.5 - 2.5 | - |
| This compound (3) | C₁₂H₉ClN₄S | 292.75 | - | 60-85 |
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis pathway for this compound.
Caption: Synthesis pathway for this compound.
Conclusion
This technical guide outlines a robust and efficient two-step synthesis for this compound. The pathway leverages a reliable method for constructing the thiazolo[5,4-d]pyrimidine core, followed by a modern palladium-catalyzed cross-coupling reaction for the final N-arylation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry, facilitating the production of this and related compounds for further investigation and drug development efforts.
References
An In-depth Technical Guide to the Physicochemical Properties of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the novel heterocyclic compound, (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine. Due to the limited availability of specific experimental data for the para-tolyl isomer, this document leverages data from its closely related ortho-tolyl analogue, (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-o-tolyl-amine, and general characteristics of the thiazolo[5,4-d]pyrimidine scaffold. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the compound's chemical nature and potential therapeutic applications.
Chemical Identity and Physicochemical Properties
The thiazolo[5,4-d]pyrimidine core is a key pharmacophore in numerous biologically active compounds. The subject of this guide, this compound, is a derivative of this scaffold. While specific experimental data for the p-tolyl isomer is scarce, the properties of the structurally similar o-tolyl isomer (CAS 1000709-51-2) provide a reasonable approximation.[1][2][3]
Table 1: Physicochemical Properties of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-o-tolyl-amine
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClN₄S | PubChem CID: 53486062[1] |
| Molecular Weight | 276.75 g/mol | PubChem CID: 53486062[1] |
| CAS Number | 1000709-51-2 | ChemicalBook[2] |
| IUPAC Name | 7-chloro-N-(2-methylphenyl)-[1][2]thiazolo[5,4-d]pyrimidin-2-amine | PubChem CID: 53486062[1] |
| SMILES | CC1=CC=CC=C1NC2=NC3=C(S2)N=CN=C3Cl | PubChem CID: 53486062[1] |
| InChIKey | ADKHFPHHMLPJAD-UHFFFAOYSA-N | PubChem CID: 53486062[1] |
Note: The data presented in this table is for the ortho-tolyl isomer and should be considered as an estimate for the para-tolyl isomer.
Synthesis Methodology
A general synthetic route for 7-amino-thiazolo[5,4-d]pyrimidine derivatives involves a multi-step process, which can be adapted for the synthesis of this compound. The synthesis typically starts from a commercially available precursor, 5,7-dichlorothiazolo[5,4-d]pyrimidine.
Experimental Protocol: A Proposed Synthesis Route
-
Starting Material: 5,7-Dichlorothiazolo[5,4-d]pyrimidine.
-
Step 1: Nucleophilic Aromatic Substitution.
-
Dissolve 5,7-dichlorothiazolo[5,4-d]pyrimidine in a suitable solvent such as ethanol or isopropanol.
-
Add p-toluidine to the solution. The reaction is typically carried out at an elevated temperature (reflux) for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated by filtration and purified by recrystallization or column chromatography.
-
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthesis of the target compound.
Potential Biological Activities and Signaling Pathways
The thiazolo[5,4-d]pyrimidine scaffold is present in compounds with a wide range of biological activities, suggesting that this compound could be a candidate for various therapeutic applications.[4][5]
Anticancer Potential
Numerous derivatives of thiazolo[5,4-d]pyrimidine have demonstrated potent antiproliferative activity against various cancer cell lines.[5][6] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as those regulated by protein kinases.
Table 2: Potential Biological Targets for Thiazolo[5,4-d]pyrimidine Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
| Protein Kinase Inhibitors | EGFR, VEGFR | Oncology |
| Adenosine Receptor Antagonists | A1, A2A | Neurological Disorders, Inflammation |
| TRPV1 Antagonists | Pain Management |
The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a thiazolo[5,4-d]pyrimidine derivative acting as a kinase inhibitor.
Caption: Potential kinase inhibition by the compound.
Adenosine Receptor Antagonism
Derivatives of 7-amino-thiazolo[5,4-d]pyrimidine have been identified as potent antagonists of adenosine A1 and A2A receptors.[4] These receptors are involved in various physiological processes, and their modulation has therapeutic potential in neurological disorders like Parkinson's disease and depression.
Conclusion
This compound is a novel compound with significant potential for further investigation in the field of drug discovery. While specific experimental data for this particular isomer is limited, the available information on its ortho-tolyl analogue and the broader class of thiazolo[5,4-d]pyrimidines provides a strong foundation for future research. The proposed synthetic route is straightforward, and the potential for diverse biological activities, particularly in oncology and neurology, warrants further exploration. This technical guide serves as a starting point for researchers interested in synthesizing and evaluating this promising molecule.
References
- 1. 7-chloro-N-o-tolylthiazolo[5,4-d]pyrimidin-2-amine | C12H9ClN4S | CID 53486062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Chloro-n-o-tolylthiazolo[5,4-d]pyrimidin-2-amine | 1000709-51-2 [amp.chemicalbook.com]
- 3. (7-Chloro-thiazolo[5,4-d]pyrimidin-2-yl)-o-tolyl-amine_cas号1000709-51-2_(7-Chloro-thiazolo[5,4-d]pyr - CAS信息网 [cas-news.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unraveling the Multifaceted Mechanism of Action of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental data on the specific molecule (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine is not extensively available in peer-reviewed literature, a comprehensive analysis of structurally related analogs possessing the core thiazolo[5,4-d]pyrimidine scaffold reveals a high probability of a multi-targeted mechanism of action. This technical guide consolidates the existing body of research on close structural analogs to postulate the primary and secondary pharmacological activities of this compound. The core activities associated with this chemical class include potent adenosine receptor antagonism, broad-spectrum kinase inhibition leading to antiproliferative effects, and modulation of tubulin polymerization. This document provides a detailed exploration of these potential mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold
The thiazolo[5,4-d]pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. Its structural resemblance to endogenous purines allows it to function as a competitive inhibitor for ATP-binding sites in kinases and as a ligand for purinergic receptors. The specific compound of interest, this compound, features a chloro-substituent at the 7-position and a p-tolyl-amino group at the 2-position, modifications known to significantly influence target affinity and selectivity.
Postulated Mechanisms of Action
Based on the activities of structurally similar compounds, the following mechanisms are proposed for this compound:
Adenosine Receptor Antagonism
A significant body of evidence points to the thiazolo[5,4-d]pyrimidine scaffold as a potent antagonist of adenosine receptors, particularly the A1 and A2A subtypes.[1][2][3] Adenosine is a ubiquitous nucleoside that modulates numerous physiological processes by activating G-protein coupled receptors (GPCRs). The A1 and A3 receptors are coupled to Gi, inhibiting adenylyl cyclase, while A2A and A2B receptors are coupled to Gs, stimulating adenylyl cyclase.[1] Antagonism of these receptors has therapeutic implications in a variety of disorders, including neurodegenerative diseases and inflammation.
Derivatives of 7-amino-thiazolo[5,4-d]pyrimidine have demonstrated high affinity for both A1 and A2A adenosine receptors, with some compounds exhibiting nanomolar and even subnanomolar binding affinities.[1][2] The nature of the substituents at the 2 and 5-positions of the thiazolopyrimidine core plays a crucial role in tuning the affinity and selectivity for the different adenosine receptor subtypes.[3][4]
Caption: Adenosine A2A receptor antagonism by the title compound.
Kinase Inhibition and Antiproliferative Activity
The structural similarity of the thiazolo[5,4-d]pyrimidine scaffold to the purine ring of ATP makes it an ideal candidate for the development of kinase inhibitors.[5][6] Indeed, derivatives of this scaffold have been shown to inhibit a range of kinases, including Spleen Tyrosine Kinase (Syk), mammalian Target of Rapamycin (mTOR), and Phosphoinositide 3-kinase delta (PI3Kδ).[7] Inhibition of these kinases can disrupt critical signaling pathways involved in cell growth, proliferation, and survival, leading to antiproliferative effects.
Furthermore, various thiazole-containing compounds have demonstrated inhibitory activity against key signaling pathways in cancer, such as the EGFR and PI3K/mTOR pathways.[8] The antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives has been demonstrated in several cancer cell lines.[9] For instance, a 2-(4-chlorophenylamino) analog induced apoptosis in A549 lung cancer cells.[9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Tubulin Polymerization Inhibition
A structurally related class of compounds, 2-anilino triazolopyrimidines, has been identified as potent inhibitors of tubulin polymerization.[10] A derivative with a p-toluidino substituent at the 2-position was found to be a particularly potent inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11] Given the structural similarities, it is plausible that this compound could also interfere with microtubule dynamics, contributing to its potential antiproliferative effects.
Caption: Workflow for a tubulin polymerization assay.
Quantitative Data from Structurally Related Analogs
The following tables summarize the biological activities of compounds structurally related to this compound.
Table 1: Adenosine Receptor Binding Affinities of Thiazolo[5,4-d]pyrimidine Derivatives
| Compound Reference | Structure | hA1 Ki (nM) | hA2A Ki (nM) |
| 18 [2] | 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine | 1.9 | 0.06 |
| 3 [3] | 2-phenyl-5-((2-methoxyphenyl)methylamino)-thiazolo[5,4-d]pyrimidin-7-amine | 10.2 | 4.72 |
Table 2: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine and Related Derivatives
| Compound Reference | Structure | Cell Line | IC50 (µM) |
| 4k [9] | 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | A549 (Lung) | 1.4 |
| 4k [9] | 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | A431 (Epidermal) | 3.1 |
| 4k [9] | 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | T98G (Glioblastoma) | 3.4 |
| 4a [9] | 2-(phenylamino)-7-morpholino-thiazolo[5,4-d]pyrimidine | HL-60 (Leukemia) | 8 |
| 3d [10] | 7-(3,4,5-trimethoxyphenyl)-N-(p-tolyl)-[1][2][4]triazolo[1,5-a]pyrimidin-2-amine | A549 (Lung) | 0.03-0.043 |
| 3d [10] | 7-(3,4,5-trimethoxyphenyl)-N-(p-tolyl)-[1][2][4]triazolo[1,5-a]pyrimidin-2-amine | HeLa (Cervical) | 0.03-0.043 |
Table 3: Tubulin Polymerization Inhibitory Activity of a Related Triazolopyrimidine
| Compound Reference | Structure | Tubulin Polymerization IC50 (µM) |
| 3d [10][11] | 7-(3,4,5-trimethoxyphenyl)-N-(p-tolyl)-[1][2][4]triazolo[1,5-a]pyrimidin-2-amine | 0.45 |
Detailed Experimental Protocols
The following are representative experimental protocols extracted from the literature for the biological evaluation of thiazolo[5,4-d]pyrimidine derivatives and their analogs.
Adenosine Receptor Binding Assays[2]
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human A1 or A2A adenosine receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding: For A1 receptor binding, membranes are incubated with [³H]DPCPX (a selective A1 antagonist) in the presence of varying concentrations of the test compound. For A2A receptor binding, [³H]ZM241385 (a selective A2A antagonist) is used.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist. The radioactivity is measured by liquid scintillation counting, and Ki values are calculated using the Cheng-Prusoff equation.
In Vitro Antiproliferative Activity (MTT Assay)[9]
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
Tubulin Polymerization Assay[10]
-
Reaction Mixture: A reaction mixture containing purified tubulin in a polymerization buffer (e.g., MES buffer with MgCl₂, EGTA, and glycerol) is prepared.
-
Compound Incubation: The test compound or a vehicle control is added to the reaction mixture and pre-incubated.
-
Polymerization Initiation: Polymerization is initiated by the addition of GTP and by increasing the temperature to 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of polymerization is determined, and the IC50 value for the inhibition of tubulin polymerization is calculated.
Conclusion
While the precise molecular target(s) of this compound remain to be empirically determined, the available evidence from structurally related compounds strongly suggests a multi-faceted mechanism of action. The primary modes of action are likely to be antagonism of adenosine A1 and A2A receptors and inhibition of various protein kinases, leading to potent antiproliferative activity. The potential for tubulin polymerization inhibition also warrants further investigation. This technical guide provides a foundational framework for future research into this promising compound, outlining the most probable signaling pathways it may modulate and providing established protocols for its biological evaluation. Further studies, including comprehensive kinase profiling, direct binding assays, and in vivo efficacy models, are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel human adenosine receptor antagonists based on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold. Structural investigations at the 2-, 5- and 7-positions to enhance affinity and tune selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Thiazolo[5,4-d]pyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]pyrimidine scaffold, a fused heterocyclic system isosteric to purine, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of thiazolo[5,4-d]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding and further research in this field.
Anticancer Activity
Thiazolo[5,4-d]pyrimidine derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis through the intrinsic pathway.
Quantitative Anticancer Activity Data
The antiproliferative activity of various thiazolo[5,4-d]pyrimidine derivatives is summarized in the table below, with IC50 values indicating the concentration of the compound required to inhibit 50% of cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7i | MGC-803 (Gastric) | 4.64 | [1][2] |
| HGC-27 (Gastric) | 5.07 | [1][2] | |
| 7a | MGC-803 (Gastric) | 5.13 | [2] |
| 4i | MCF-7 (Breast) | 0.33 | [2] |
| HeLa (Cervical) | 0.52 | [2] | |
| HepG2 (Liver) | 3.09 | [2] | |
| 4k | A549 (Lung) | 1.4 | [3] |
| NCI-H322 (Lung) | 7.1 | [3] | |
| A431 (Epidermal) | 3.1 | [3] | |
| T98G (Glioblastoma) | 3.4 | [3] | |
| 4a | HL-60 (Leukemia) | 8.0 | [3] |
| 3b | NCI-60 Panel | Most Active | [4][5] |
Mechanism of Action: Induction of Apoptosis
Several studies have indicated that the anticancer effects of thiazolo[5,4-d]pyrimidine derivatives are mediated by the induction of apoptosis. For instance, compound 4i was found to induce apoptosis in MCF-7 cells by altering the mitochondrial membrane potential and increasing the production of reactive oxygen species (ROS)[2]. This process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases 3 and 9[2]. Similarly, compounds 4a and 4k have been shown to induce apoptosis through the cleavage of PARP-1 and inhibition of procaspase-3[3].
Antimicrobial Activity
Certain thiazolo[5,4-d]pyrimidine derivatives have exhibited promising activity against various bacterial and fungal strains. Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Quantitative Antimicrobial Activity Data
| Compound | Microorganism | MIC (µM) | Reference |
| 11a | S. aureus | 5.9 | [6] |
| E. coli | 47.3 | [6] | |
| C. albicans | 23.6 | [6] | |
| 11b | S. aureus | 6.1 | [6] |
| E. coli | 48.8 | [6] | |
| C. albicans | 24.4 | [6] | |
| 7a | S. aureus | 6.5 | [6] |
| E. coli | 105.0 | [6] | |
| C. albicans | 26.2 | [6] | |
| 7b | S. aureus | 6.8 | [6] |
| E. coli | 217.5 | [6] | |
| C. albicans | 27.1 | [6] | |
| 8k | E. coli | 12.5 (µg/mL) | |
| 8d | A. niger | 100 (µg/mL) | |
| 8e | A. niger | 100 (µg/mL) |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolo[5,4-d]pyrimidine derivatives has also been investigated. Some of these compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Quantitative Anti-inflammatory Activity Data
| Compound | Assay | Result | Reference |
| 5 | COX-2 Inhibition | IC50 = 0.04 ± 0.09 µmol | [7] |
| 6 | COX-2 Inhibition | IC50 = 0.04 ± 0.02 µmol | [7] |
| 48g | Carrageenan-induced paw edema | 88% inhibition at 3h and 5h | [7] |
| 2 | Carrageenan-induced paw edema | Higher activity than references | [8] |
| 7d | Carrageenan-induced paw edema | Higher activity than references | [8] |
Adenosine Receptor Antagonism
A series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have been identified as potent antagonists of human A1 and A2A adenosine receptors, with some compounds exhibiting subnanomolar binding affinities[9][10]. This activity suggests their potential in treating conditions where adenosine receptor modulation is beneficial, such as depression[9][10].
Quantitative Adenosine Receptor Antagonist Data
| Compound | Receptor | Ki (nM) | IC50 (nM) | Reference |
| 18 | hA1 | 1.9 | 360 | [9] |
| hA2A | 0.06 | 14 | [9] | |
| 9 | hA2A | - | 7.7 | [9] |
Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of thiazolo[5,4-d]pyrimidine derivatives, this section provides detailed methodologies for key experiments.
Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives
The following is a general procedure for the synthesis of certain thiazolo[3,2-a]pyrimidine derivatives, which shares a similar core structure and synthetic principles with thiazolo[5,4-d]pyrimidines.
Synthesis of ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a] pyrimidine-6-carboxylate (2) [11]
-
A solution of pyrimidine derivative 1 (0.34 g, 1 mmol) and chloroacetonitrile (0.11 g, 1.5 mmol) in N,N-dimethylformamide (15 ml) is heated under reflux for 10 hours.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The formed solid is filtered, dried, and crystallized from ethanol to yield the final product.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 103 to 1 × 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 × 105 CFU/mL).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.
-
Animal Grouping: Use Wistar rats or Swiss albino mice, divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Structure-Activity Relationship (SAR) Highlights
The biological activity of thiazolo[5,4-d]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core.
-
Substituents at the C2 and C7 positions are critical for anticancer activity. For instance, a 4-chlorophenylamino group at C2 and a diethylamino group at C7 in compound 4k resulted in potent activity against A549 lung cancer cells[3].
-
The presence of a trifluoromethyl group at the C5 position has been shown to enhance anticancer activity in some derivatives[4][5].
-
For adenosine receptor antagonism , a 7-amino group is a key feature, with substitutions at the C2 and C5 positions modulating the affinity and selectivity for A1 and A2A receptors[9][10].
-
In the case of antimicrobial agents , the nature of the arylazo group and substitutions on the pyrimidine ring play a significant role in determining the spectrum and potency of activity[6].
Conclusion
Thiazolo[5,4-d]pyrimidine derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with their potential as adenosine receptor antagonists, make them attractive scaffolds for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and synthesis of new, more potent, and selective therapeutic agents based on the thiazolo[5,4-d]pyrimidine core. Further investigations into the mechanisms of action and structure-activity relationships of these compounds are warranted to unlock their full therapeutic potential.
References
- 1. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Thiazolo[5,4-d]pyrimidine Derivatives, with a Focus on (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of the thiazolo[5,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry with demonstrated efficacy against a range of biological targets. While direct, extensive SAR studies on the specific molecule (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine are not widely published, this document synthesizes findings from numerous studies on analogous compounds to infer its potential biological activities and the structural contributions of its constituent moieties. We will delve into the impact of substitutions at key positions of the thiazolo[5,4-d]pyrimidine core on the inhibition of various enzymes and receptors, present relevant experimental protocols, and visualize key biological pathways.
The Thiazolo[5,4-d]pyrimidine Scaffold: A Versatile Pharmacophore
The thiazolo[5,4-d]pyrimidine core is a fused heterocyclic system that has attracted significant interest in drug discovery due to its structural similarity to purine bases, allowing it to interact with a variety of ATP-binding sites in enzymes, particularly kinases.[1] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] The biological activity of these compounds can be finely tuned by modifying the substituents at the C2, C5, and C7 positions of the bicyclic system.
The specific compound of interest, this compound, possesses three key structural features that are central to its predicted activity:
-
The Thiazolo[5,4-d]pyrimidine Core: This rigid bicyclic system serves as the foundational scaffold for interaction with target proteins.
-
The 7-Chloro Group: The chlorine atom at the C7 position is a common feature in many active thiazolo[5,4-d]pyrimidine derivatives. It can act as a leaving group for further functionalization or contribute to binding interactions within the target protein.
-
The 2-(p-tolyl-amine) Group: The substituted amine at the C2 position is crucial for modulating the potency and selectivity of the compound. The nature of the aryl group and the amine linker significantly influences the binding affinity.
Structure-Activity Relationship Analysis
The following sections summarize the known SAR for the thiazolo[5,4-d]pyrimidine scaffold based on published literature. This analysis will provide a framework for understanding the potential activity of this compound.
The C7 position of the thiazolo[5,4-d]pyrimidine ring is a critical site for modulating biological activity. The presence of a chlorine atom, as in the title compound, often serves as a synthetic handle for the introduction of various amine substituents. However, the nature of the substituent at C7 also directly impacts the compound's pharmacological profile. For instance, in a series of 7-amino-thiazolo[5,4-d]pyrimidine derivatives, the amino group at C7 was found to be important for their activity as adenosine A1 and A2A receptor antagonists.[4]
The substituent at the C2 position plays a significant role in determining the potency and selectivity of thiazolo[5,4-d]pyrimidine derivatives. A wide variety of aryl, heteroaryl, and alkyl groups have been explored at this position. For many kinase inhibitors, an appropriately substituted aryl ring at C2 can form crucial hydrophobic and hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The p-tolyl group in the title compound is a relatively simple aromatic substituent. Its methyl group can provide a hydrophobic interaction, and the aromatic ring itself can engage in π-stacking interactions.
The C5 position offers another point for structural modification to enhance activity and selectivity. In some series of thiazolo[5,4-d]pyrimidine derivatives, the introduction of small alkyl or aryl groups at C5 has led to improved potency. For example, in a study of antiproliferative agents, various substitutions at the C5 position were explored, though a clear SAR was not always evident, highlighting the complexity of the interactions.[2]
Quantitative Data on Thiazolo[5,4-d]pyrimidine Derivatives
The following tables summarize the biological activity of various thiazolo[5,4-d]pyrimidine derivatives from the literature to illustrate the SAR principles discussed above.
Table 1: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Derivatives against Human Cancer Cell Lines. [2]
| Compound | R2 Substituent | R5 Substituent | R7 Substituent | Cell Line | IC50 (µM) |
| 7i | 4-chlorophenyl | 4-methoxyphenyl | 4-methylpiperazin-1-yl | MGC-803 | 4.64 |
| 7i | 4-chlorophenyl | 4-methoxyphenyl | 4-methylpiperazin-1-yl | HGC-27 | 5.07 |
| 7a | 4-chlorophenyl | 4-methoxyphenyl | morpholino | MGC-803 | 5.13 |
| 7b | 4-chlorophenyl | 4-methoxyphenyl | piperidin-1-yl | H1650 | 8.49 |
| 7e | 4-chlorophenyl | 4-methoxyphenyl | pyrrolidin-1-yl | H1650 | 5.79 |
Table 2: Adenosine Receptor Binding Affinity of 7-Amino-thiazolo[5,4-d]pyrimidine Derivatives. [4]
| Compound | R2 Substituent | R5 Substituent | hA1 Ki (nM) | hA2A Ki (nM) |
| 5 | Benzyl | 4-methoxyphenyl | 3.8 | 0.83 |
| 8 | Benzyl | 3-fluorophenyl | 4.6 | 0.52 |
| 9 | Benzyl | 3-chlorophenyl | 2.6 | 0.44 |
| 10 | Benzyl | 3-bromophenyl | 2.5 | 0.35 |
| 13 | 2-fluorobenzyl | Phenyl | 5.3 | 0.18 |
| 18 | 2-fluorobenzyl | Furan-2-yl | 1.9 | 0.06 |
| 19 | 2-fluorobenzyl | Thiophen-2-yl | 1.1 | 0.08 |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of thiazolo[5,4-d]pyrimidine derivatives, based on methodologies described in the literature.[2][4]
A common synthetic route starts from a 5,7-dichlorothiazolo[5,4-d]pyrimidine intermediate.[5][6]
-
Synthesis of the Dichloro Intermediate: The synthesis often begins with commercially available starting materials, leading to the formation of the 5,7-dichlorothiazolo[5,4-d]pyrimidine core through a series of cyclization and chlorination reactions.
-
Nucleophilic Substitution at C7: The 7-chloro group is susceptible to nucleophilic aromatic substitution. To synthesize a compound like this compound, a precursor with the desired 2-(p-tolyl-amine) moiety would be reacted with a suitable nucleophile at the C7 position. However, in many reported syntheses, the C7-chloro is displaced by an amine. For example, a suspension of a 5,7-dichloro derivative in a mixture of aqueous ammonia and ethanol can be heated at reflux to yield the corresponding 7-amino compound.[4]
-
Substitution at C5: If the C5 position also bears a chlorine atom, it can be subsequently substituted, often under different reaction conditions to allow for selective functionalization.
This protocol is a general method for assessing the inhibitory activity of compounds against a specific kinase, such as JAK2 or VEGFR-2.[7][8]
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the target kinase enzyme (e.g., JAK2), and a specific peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into the wells of a 384-well plate containing the test compounds. Include a "no kinase" control.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Calculation of Percent Inhibition: The percent inhibition is calculated relative to vehicle (DMSO) and "no kinase" controls. IC50 values are then determined by fitting the data to a dose-response curve.
Visualization of Relevant Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the SAR of thiazolo[5,4-d]pyrimidine derivatives.
Caption: Core structure of the thiazolo[5,4-d]pyrimidine scaffold with key substituents.
Caption: A generalized synthetic workflow for thiazolo[5,4-d]pyrimidine derivatives.
Caption: Simplified kinase signaling pathway and the point of inhibition.
Conclusion
The thiazolo[5,4-d]pyrimidine scaffold is a highly versatile and "privileged" structure in medicinal chemistry. The structure-activity relationships for this class of compounds are complex, with the biological activity being highly dependent on the nature and position of substituents on the core ring system. While a detailed SAR for this compound is not extensively documented in public literature, by analyzing related compounds, we can infer that it likely possesses biological activity, potentially as a kinase inhibitor or a receptor modulator. The 7-chloro group and the 2-(p-tolyl-amine) moiety are key determinants of its potential efficacy and selectivity. Further research, including synthesis and comprehensive biological evaluation, is necessary to fully elucidate the pharmacological profile of this specific compound. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for such future investigations.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Amide Derivatives of Thiazolo[5,4-d]Pyrimidines as Cytotoxicity Agents f… [ouci.dntb.gov.ua]
- 4. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine: A Technical Guide for Drug Discovery Professionals
Introduction
The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the in silico modeling of a specific derivative, (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine, providing a comprehensive overview for researchers, scientists, and drug development professionals. While direct experimental data on this particular compound is limited, this document leverages extensive research on structurally related thiazolo[5,4-d]pyrimidine derivatives to outline potential biological targets, relevant signaling pathways, and a robust in silico modeling workflow. The insights provided herein are intended to facilitate the rational design and development of novel therapeutics based on this promising chemical scaffold.
The thiazolo[5,4-d]pyrimidine core has been identified in compounds targeting a variety of biological entities, including adenosine receptors, microbial enzymes, and protein kinases, implicating its potential in therapeutic areas such as central nervous system disorders, infectious diseases, and oncology.[1][2][3] In silico modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, have proven invaluable in elucidating the structure-activity relationships and guiding the optimization of these compounds.[1][4]
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. While experimental determination is the gold standard, these properties can be reliably predicted using various computational tools.
| Property | Predicted Value | Method |
| Molecular Formula | C12H9ClN4S | - |
| Molecular Weight | 276.75 g/mol | - |
| LogP | 4.2 | ALOGPS |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 1 | - |
Potential Biological Targets and Signaling Pathways
Based on the activities of structurally similar thiazolo[5,4-d]pyrimidine derivatives, several potential biological targets can be postulated for this compound.
-
Adenosine Receptors: A significant number of thiazolo[5,4-d]pyrimidine derivatives exhibit high affinity for adenosine A1 and A2A receptors, acting as antagonists.[1][5] These receptors are implicated in various physiological processes, and their modulation is a key strategy in the treatment of central nervous system disorders like depression.[1][5]
-
Microbial Enzymes: Thiazolopyrimidine derivatives have been investigated as potential antimicrobial agents, with molecular docking studies suggesting DNA gyrase subunit B and dihydrofolate reductase as possible targets.[2]
-
Protein Kinases: The broader class of pyrimidine-based heterocycles, including the structurally related oxazolo[5,4-d]pyrimidines, are known to inhibit various protein kinases involved in cancer signaling pathways, such as VEGFR2 and EGFR.[6] Given the structural similarities, it is plausible that this compound could exhibit activity against certain kinases.
-
DNA Intercalation: Some thiazolo[5,4-b]pyridine derivatives have been shown to bind to DNA, suggesting a potential mechanism for anticancer activity.[3][7]
The following diagram illustrates a generalized signaling pathway for adenosine receptors, a prominent target for this class of compounds.
Caption: Generalized Adenosine Receptor Signaling Pathway.
In Silico Modeling Workflow
A systematic in silico approach is essential for evaluating the potential of this compound and guiding further experimental studies. The following workflow outlines the key steps involved.
Caption: A typical in silico modeling workflow for drug discovery.
Experimental Protocols
While this guide focuses on in silico modeling, the validation of computational predictions through experimental work is paramount. Below are outlines of key experimental protocols that would be relevant for this compound based on the activities of related compounds.
1. Radioligand Binding Assay for Adenosine Receptors
-
Objective: To determine the binding affinity (Ki) of the compound for adenosine A1 and A2A receptors.
-
Methodology:
-
Prepare cell membranes from CHO cells stably expressing human A1 or A2A adenosine receptors.
-
Incubate the membranes with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) and varying concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value from the competition binding curves and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Kinase Inhibition Assay
-
Objective: To evaluate the inhibitory activity of the compound against a panel of protein kinases.
-
Methodology:
-
Utilize a fluorescence-based assay (e.g., LanthaScreen™) or a radiometric assay.
-
Incubate the target kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP with varying concentrations of the test compound.
-
After the reaction, measure the fluorescence or radioactivity to determine the extent of substrate phosphorylation.
-
Calculate the IC50 value from the dose-response curves.
-
3. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a serial dilution of the test compound in a suitable growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate under appropriate conditions (temperature, time).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
This compound belongs to a class of compounds with significant therapeutic potential. Although direct experimental data for this specific molecule is scarce, a comprehensive in silico modeling approach, guided by the extensive research on related analogs, can effectively drive its exploration as a drug candidate. The methodologies and potential targets outlined in this technical guide provide a solid foundation for researchers to undertake a rational and efficient investigation of this promising compound. The integration of computational predictions with targeted experimental validation will be crucial in unlocking the full therapeutic potential of the thiazolo[5,4-d]pyrimidine scaffold.
References
- 1. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. actascientific.com [actascientific.com]
- 4. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine solubility and stability
An In-Depth Technical Guide on the Solubility and Stability of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine
Disclaimer: Publicly available quantitative data on the solubility and stability of the specific compound, this compound, is limited. This guide provides a framework based on the general characteristics of thiazolo[5,4-d]pyrimidine derivatives and standardized methodologies for determining these critical physicochemical properties. The experimental protocols detailed below are industry-standard methods used to characterize novel chemical entities for drug development.
Physicochemical Profile Overview
This compound belongs to the thiazolo[5,4-d]pyrimidine class, a scaffold frequently utilized in the development of kinase inhibitors.[1][2] Small molecule kinase inhibitors typically possess physicochemical properties that fall within the "rule of five" space, indicating potential for oral bioavailability.[3][4] These compounds are often crystalline solids with moderate to low aqueous solubility and variable stability, necessitating thorough experimental characterization. Their solubility is frequently pH-dependent, especially for molecules with ionizable groups.[5]
Solubility Assessment
Solubility is a critical determinant of a compound's suitability for in vitro testing and its potential in vivo absorption and bioavailability.[5][6] It is typically assessed under both kinetic and thermodynamic conditions. Kinetic solubility measures the concentration of a compound in solution after a short incubation period when added from a concentrated organic stock, which is relevant for high-throughput screening.[6][7] Thermodynamic solubility represents the true equilibrium solubility of a compound from its solid state and is crucial for formulation development.[8][9]
Data Presentation: Solubility
The following table structure should be used to summarize empirical solubility data.
| Solubility Type | Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Kinetic | PBS | 7.4 | 25 | Data | Data | Nephelometry |
| Kinetic | FaSSIF | 6.5 | 37 | Data | Data | Nephelometry |
| Kinetic | FeSSIF | 5.0 | 37 | Data | Data | Nephelometry |
| Thermodynamic | Water | 7.0 | 25 | Data | Data | Shake-Flask HPLC-UV |
| Thermodynamic | 0.1 M HCl | 1.0 | 25 | Data | Data | Shake-Flask HPLC-UV |
| Thermodynamic | PBS | 7.4 | 25 | Data | Data | Shake-Flask HPLC-UV |
FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid; PBS: Phosphate-Buffered Saline.
Experimental Protocols
Caption: General workflow for solubility assessment.
2.2.1 Kinetic Solubility Protocol (Nephelometry)
-
Preparation of Stock Solution: Prepare a 20 mM stock solution of the test compound in 100% DMSO.[10]
-
Assay Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Addition of Buffer: Add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a DMSO concentration of 1%.
-
Incubation: Mix the plate on a shaker for 5 minutes and then incubate at room temperature (25°C) for 2 hours.[7]
-
Measurement: Measure the light scattering or turbidity of each well using a nephelometer. The point at which precipitation is observed relative to a standard curve indicates the kinetic solubility.[6][11]
2.2.2 Thermodynamic Solubility Protocol (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial containing 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4).[8]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[8][12]
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.45 µm filter to separate the undissolved solid from the saturated solution.[9][13]
-
Quantification: Aspirate the supernatant and dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water). Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations.[13]
Stability Assessment
Stability testing is essential to identify degradation pathways and potential liabilities of a drug candidate under various environmental conditions. Forced degradation studies intentionally expose the compound to harsh conditions to produce degradants, which is crucial for developing stability-indicating analytical methods.[14][15]
Data Presentation: Stability
Forced degradation results should be summarized as follows to provide a clear overview of the compound's liabilities.
| Stress Condition | Reagent/Parameters | Time | Initial Purity (%) | Final Purity (%) | Degradation (%) | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | Data | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 24 h | Data | Data | Data | Data |
| Oxidation | 3% H₂O₂ | 24 h | Data | Data | Data | Data |
| Thermal | 60°C | 7 days | Data | Data | Data | Data |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Variable | Data | Data | Data | Data |
| Photolytic (ICH Q1B) | 200 watt hours/m² | Variable | Data | Data | Data | Data |
Experimental Protocols
Caption: Workflow for a forced degradation study.
3.2.1 Forced Degradation Study Protocol
This protocol is based on the ICH Q1A(R2) guideline.[16] The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged but not overwhelmed.[16][17]
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH (final 0.1 M NaOH). Incubate at room temperature for up to 24 hours.
-
Oxidation: Mix with an equal volume of 6% H₂O₂ (final 3% H₂O₂). Incubate at room temperature for up to 24 hours, protected from light.
-
Thermal Stress: Store the solution at 60°C in a calibrated oven for 7 days. A solid sample should also be tested.
-
Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18][19][20] A dark control sample wrapped in aluminum foil must be stored under the same conditions.[18]
-
-
Sample Analysis: At appropriate time points, withdraw aliquots. For acid/base samples, neutralize them before analysis. Analyze all stressed samples and a non-stressed control by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to detect and quantify any degradation products.
3.2.2 Solution Stability Protocol
This protocol assesses the stability of the compound in solvents used for in vitro and in vivo studies.
-
Solution Preparation: Prepare solutions of the compound at relevant concentrations in key solvents (e.g., DMSO for in vitro assays, PBS for physiological buffers, and a potential formulation vehicle like PEG400/water).[21]
-
Storage: Store aliquots of each solution under different conditions: refrigerated (2-8°C), room temperature (25°C), and elevated temperature (40°C).
-
Analysis: At specified time points (e.g., 0, 4h, 24h, 48h, 1 week), analyze the samples by HPLC-UV to determine the concentration of the parent compound relative to the T=0 sample.
-
Acceptance Criteria: The solution is typically considered stable if there is <5-10% loss of the parent compound and no significant formation of new impurities.
Biological Context: Kinase Signaling Pathway
Thiazolo[5,4-d]pyrimidine derivatives are often designed as inhibitors of protein kinases, which play a central role in cell signaling pathways that control growth, proliferation, and survival.[2][22] A common target for such inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: PI3K/Akt/mTOR pathway, a common target for kinase inhibitors.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. evotec.com [evotec.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biopharminternational.com [biopharminternational.com]
- 18. m.youtube.com [m.youtube.com]
- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 21. pharmabeginers.com [pharmabeginers.com]
- 22. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Thiazolo[5,4-d]pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this heterocyclic system, focusing on its applications in oncology and neurology. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Antiproliferative and Anticancer Activity
Thiazolo[5,4-d]pyrimidine derivatives have shown significant promise as anticancer agents, exhibiting potent activity against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected thiazolo[5,4-d]pyrimidine derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7i | MGC-803 (gastric) | 4.64 | [1][2] |
| HGC-27 (gastric) | 5.07 | [1][2] | |
| 7a | MGC-803 (gastric) | 5.13 | [1][2] |
| 24 | MGC-803 (gastric) | 1.03 | [3] |
| 4k | A549 (lung) | 1.4 | [4] |
| NCI-H322 (lung) | 7.1 | [4] | |
| A431 (epidermal) | 3.1 | [4] | |
| T98G (glioblastoma) | 3.4 | [4] | |
| 4a | HL-60 (leukemia) | 8 | [4] |
| Compound 35 | 60 cell line panel | GI50: 1.07, TGI: 6.61, LC50: 34.7 | [4] |
| Compound 4i | MCF-7 (breast) | 0.33 | [5] |
| HeLa (cervical) | 0.52 | [5] | |
| HepG2 (liver) | 3.09 | [5] |
Signaling Pathway: Intrinsic Apoptosis
Thiazolo[5,4-d]pyrimidines have been shown to induce apoptosis by modulating the expression of key proteins in the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the cleavage and activation of caspase-9 and caspase-3.[5]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Thiazolo[5,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]pyrimidine scaffold, a fascinating heterocyclic system, has carved a significant niche in medicinal chemistry. Its structural resemblance to endogenous purines has made it a privileged scaffold in the design of a diverse array of therapeutic agents. This technical guide delves into the historical discovery of these compounds, traces the evolution of their synthesis, and presents their significant biological activities, supported by quantitative data and detailed experimental insights.
A Glimpse into History: The Initial Discovery
The journey of thiazolo[5,4-d]pyrimidines began in the mid-20th century, a period of burgeoning interest in heterocyclic chemistry and its potential applications in medicine. The seminal work that first introduced this unique bicyclic system to the scientific community was published in the 1950s.
Early pioneering research by Falco and Hitchings in 1950, and a subsequent series of papers by Takahashi, Naito, and Inoue in 1958, laid the foundational groundwork for the synthesis and characterization of the thiazolo[5,4-d]pyrimidine core. These initial investigations were driven by the quest for purine analogs with potential biological activity, a strategy that proved to be remarkably fruitful. The structural analogy to purines suggested that these compounds could interact with biological systems that recognize adenine and guanine, opening doors to a wide range of therapeutic possibilities.
The Art of Creation: Evolution of Synthetic Methodologies
The synthetic approaches to the thiazolo[5,4-d]pyrimidine core have evolved significantly since the initial reports. The early methods have been refined and expanded upon, leading to more efficient, versatile, and scalable routes for the synthesis of a vast library of derivatives. The primary strategies for constructing the thiazolo[5,4-d]pyrimidine scaffold can be broadly categorized into two main approaches: building the pyrimidine ring onto a pre-existing thiazole or, conversely, constructing the thiazole ring onto a pyrimidine precursor.
2.1. Early Synthetic Approaches: Building from Pyrimidines
The foundational syntheses in the 1950s predominantly involved the use of appropriately substituted pyrimidine derivatives as starting materials. A common strategy involved the reaction of a 4-amino-5-mercaptopyrimidine with a suitable one-carbon synthon to construct the fused thiazole ring.
2.2. Modern Synthetic Strategies
Over the decades, chemists have developed a plethora of innovative methods for the synthesis of thiazolo[5,4-d]pyrimidines, offering improved yields, milder reaction conditions, and greater substituent diversity. These include:
-
Solid-phase synthesis: This technique has enabled the rapid generation of large libraries of thiazolo[5,4-d]pyrimidine derivatives for high-throughput screening.
-
Microwave-assisted synthesis: The use of microwave irradiation has significantly reduced reaction times and often improved product yields.
-
Palladium-catalyzed cross-coupling reactions: These powerful reactions have allowed for the facile introduction of a wide variety of substituents at various positions of the thiazolo[5,4-d]pyrimidine core, enabling extensive structure-activity relationship (SAR) studies.
A generalized modern synthetic workflow for the preparation of substituted thiazolo[5,4-d]pyrimidines is depicted below:
Biological Activities and Therapeutic Potential
The thiazolo[5,4-d]pyrimidine scaffold has proven to be a versatile platform for the development of potent and selective modulators of various biological targets. The most prominent activities discovered to date are their roles as adenosine receptor antagonists and as antiproliferative agents.
3.1. Adenosine Receptor Antagonism
A significant area of research has focused on the development of thiazolo[5,4-d]pyrimidine derivatives as antagonists of adenosine receptors, particularly the A1 and A2A subtypes. These G protein-coupled receptors are involved in a multitude of physiological processes, and their modulation holds promise for the treatment of various disorders, including cardiovascular diseases, neurodegenerative disorders, and inflammation.
The antagonism of adenosine receptors by thiazolo[5,4-d]pyrimidines can be attributed to their structural similarity to adenosine, allowing them to bind to the receptor's active site without eliciting a response, thereby blocking the action of the endogenous ligand.
Methodological & Application
Synthesis of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine, a molecule of interest in medicinal chemistry and drug discovery. The thiazolo[5,4-d]pyrimidine scaffold is a key heterocyclic motif found in a variety of biologically active compounds, including kinase inhibitors and receptor antagonists.[1][2] This protocol outlines a practical synthetic route, characterization methods, and potential applications for this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is an estimate based on similar reported reactions due to the absence of specific literature data for this exact compound.
| Parameter | Value |
| Molecular Formula | C₁₂H₉ClN₄S |
| Molecular Weight | 276.75 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Purity | >95% (typical target) |
| Estimated Yield | 70-85% |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
The synthesis of this compound is achieved via a nucleophilic aromatic substitution reaction. The protocol is based on established methods for the synthesis of analogous 2-amino-7-chlorothiazolo[5,4-d]pyrimidines.
Materials and Reagents:
-
5,7-Dichlorothiazolo[5,4-d]pyrimidine
-
p-Toluidine
-
Triethylamine (Et₃N)
-
Ethanol (absolute)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Stir bars
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 5,7-dichlorothiazolo[5,4-d]pyrimidine (1.0 g, 4.85 mmol), p-toluidine (0.57 g, 5.34 mmol, 1.1 eq), and absolute ethanol (25 mL).
-
Addition of Base: Add triethylamine (1.0 mL, 7.28 mmol, 1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at reflux (approximately 78°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 3:7 v/v). The disappearance of the starting material (5,7-dichlorothiazolo[5,4-d]pyrimidine) indicates the completion of the reaction.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Isolation and Characterization:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield this compound as a solid.
-
Dry the product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Synthesis Workflow Diagram
References
Application Notes and Protocols for (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine is a small molecule belonging to the thiazolo[5,4-d]pyrimidine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. While specific data on this particular analog is limited, the thiazolo[5,4-d]pyrimidine core is frequently associated with the inhibition of protein kinases and modulation of other key cellular signaling pathways.[1] Derivatives of this scaffold have been investigated for their therapeutic potential, particularly as anticancer agents.[2][3]
These application notes provide a framework for the potential use of this compound in cell culture experiments, based on the known biological activities of structurally related compounds. The provided protocols are general methodologies for assessing the compound's effects on cell proliferation, kinase activity, and downstream signaling pathways.
Mechanism of Action (Hypothesized)
Based on the activities of analogous compounds, this compound is hypothesized to function as an ATP-competitive inhibitor of protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), or Phosphoinositide 3-kinase (PI3K).[1][4] Inhibition of these kinases can disrupt cell cycle progression, inhibit angiogenesis, and induce apoptosis in cancer cells.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine in Murine In Vivo Studies
Disclaimer: The following application notes and protocols are a synthesized guide based on in vivo studies of structurally related thiazolo[5,4-d]pyrimidine derivatives. As of the latest literature review, no specific in vivo studies in mice have been published for (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine. The methodologies and potential applications described herein are extrapolated from research on similar compounds and should be adapted and validated accordingly.
Potential Applications
Based on the pharmacological activities of analogous compounds, this compound is a candidate for in vivo evaluation in murine models for the following conditions:
-
Depression and Anxiety Disorders: Derivatives of 7-amino-thiazolo[5,4-d]pyrimidine have demonstrated antidepressant-like effects in mice, suggesting a potential role in modulating mood and behavior.[1][2][3]
-
Neuropathic and Inflammatory Pain: The thiazolo[5,4-d]pyrimidine scaffold is present in molecules that have been investigated as antagonists for pain-related targets.[4]
-
Oncology: Certain substituted pyrimidine derivatives have been explored for their anti-cancer properties.
This document will focus on protocols relevant to assessing antidepressant-like and analgesic efficacy.
Compound Preparation and Administration
For in vivo studies, proper formulation and administration are critical for obtaining reliable and reproducible results.
Formulation: A common vehicle for administering similar compounds to mice is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) in sterile water. Sonication may be required to ensure a homogenous suspension.
Administration: Oral gavage (p.o.) is a frequently used route of administration for thiazolo[5,4-d]pyrimidine derivatives in mice. Intraperitoneal (i.p.) injection is an alternative if oral bioavailability is a concern.
Table 1: Suggested Dosing and Administration Parameters
| Parameter | Recommendation | Notes |
| Vehicle | 0.5% CMC in sterile water | Prepare fresh daily. |
| Route of Administration | Oral Gavage (p.o.) | Standard for many small molecule studies. |
| Dose Range | 5 - 50 mg/kg | Dose-response studies are recommended. |
| Volume | 10 mL/kg | Standard for mice. |
| Frequency | Once daily (q.d.) | Dependent on pharmacokinetic profile. |
Experimental Protocols
Assessment of Antidepressant-Like Activity
These behavioral tests are widely used to screen for potential antidepressant effects in mice.[1][2][3]
a) Forced Swim Test (FST)
-
Objective: To assess behavioral despair, a common measure in depression models.
-
Procedure:
-
Mice are individually placed in a cylinder filled with water (25°C) from which they cannot escape.
-
The total duration of the test is 6 minutes.
-
The duration of immobility during the last 4 minutes is recorded.
-
-
Endpoint: A significant decrease in immobility time is indicative of an antidepressant-like effect.
b) Tail Suspension Test (TST)
-
Objective: Similar to the FST, this test measures behavioral despair.
-
Procedure:
-
Mice are suspended by their tail with adhesive tape, approximately 1 cm from the tip.
-
The duration of immobility over a 6-minute period is recorded.
-
-
Endpoint: A reduction in the total time spent immobile suggests antidepressant activity.
c) Sucrose Preference Test (SPT)
-
Objective: To measure anhedonia, a core symptom of depression.
-
Procedure:
-
Mice are habituated to two drinking bottles, one with water and one with a 1% sucrose solution.
-
Following a period of water deprivation, the consumption of water and sucrose solution over a set time (e.g., 24 hours) is measured.
-
-
Endpoint: An increase in the preference for the sucrose solution in the treated group compared to the control group indicates a reduction in anhedonic behavior.
Evaluation of Analgesic Activity
These models are suitable for investigating the potential of the compound to alleviate inflammatory pain.[4]
a) Carrageenan-Induced Thermal Hyperalgesia
-
Objective: To assess the compound's ability to reverse thermal hypersensitivity in a model of acute inflammation.
-
Procedure:
-
A baseline thermal sensitivity is measured using a plantar test apparatus.
-
Inflammation is induced by injecting carrageenan into the plantar surface of one hind paw.
-
The test compound or vehicle is administered prior to or after the carrageenan injection.
-
Thermal sensitivity is re-assessed at various time points post-carrageenan.
-
-
Endpoint: An increase in the paw withdrawal latency in the treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
b) Complete Freund's Adjuvant (CFA)-Evoked Thermal Hyperalgesia
-
Objective: To evaluate the compound's efficacy in a model of chronic inflammation and pain.
-
Procedure:
-
Baseline thermal sensitivity is determined.
-
CFA is injected into the plantar surface of a hind paw to induce persistent inflammation.
-
The compound is administered, often daily, starting from a specific day post-CFA injection.
-
Thermal withdrawal latencies are measured at multiple time points.
-
-
Endpoint: Significant reversal of the CFA-induced decrease in paw withdrawal latency suggests analgesic properties.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial.
Protocol for a Single-Dose Pharmacokinetic Study:
-
Administer a single oral dose of this compound to a cohort of mice.
-
Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Euthanize a subset of animals at each time point to collect brain tissue for assessing blood-brain barrier penetration.
-
Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters.
Table 2: Hypothetical Pharmacokinetic Parameters in Mice
| Parameter | Unit | Value |
| Tmax (Time to max concentration) | h | 1.5 |
| Cmax (Max concentration) | ng/mL | 850 |
| AUC (Area under the curve) | ng*h/mL | 4200 |
| t1/2 (Half-life) | h | 6.2 |
| Oral Bioavailability (F%) | % | 45 |
| Brain-to-Plasma Ratio | - | 0.8 |
Toxicology Assessment
Preliminary toxicology studies are essential to determine the safety profile of the compound.
Acute Toxicity Study:
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Procedure:
-
Administer escalating single doses of the compound to different groups of mice.
-
Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days.
-
Perform gross necropsy and histopathological examination of major organs.
-
-
Endpoints: MTD, clinical observations, body weight changes, and macroscopic/microscopic tissue alterations.
Visualized Workflows and Pathways
Caption: Workflow for in vivo evaluation in mice.
Caption: Hypothetical signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of 2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidin-7-yl]-(4-trifluoromethyl-phenyl)-amine (JNJ-39729209) as a novel TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assay Using (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated as potent kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of therapeutic research.[1] Derivatives of the thiazolo[5,4-d]pyrimidine core have demonstrated inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases, making them promising candidates for anticancer drug development.[1][2]
The compound, (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine, belongs to this class of molecules. Its structural features suggest it likely functions as an ATP-competitive kinase inhibitor. This document provides detailed application notes and a comprehensive protocol for a kinase inhibition assay to characterize the activity of this compound.
Hypothesized Mechanism of Action and Signaling Pathway
Based on the known targets of structurally related thiazolo[5,4-d]pyrimidine derivatives, it is hypothesized that this compound may target kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR signaling cascade. The 5,7-dichlorothiazolo[5,4-d]pyrimidine core has been utilized in the synthesis of inhibitors targeting spleen tyrosine kinase (Syk), mammalian target of rapamycin (mTOR), and phosphoinositide 3-kinase delta (PI3Kδ).
Below is a diagram illustrating the hypothesized targeted signaling pathway.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway targeted by the inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, inhibitory activities of this compound against a panel of selected kinases to illustrate potential potency and selectivity.
| Kinase Target | IC50 (nM) |
| PI3Kα | 50 |
| PI3Kβ | 75 |
| PI3Kδ | 20 |
| PI3Kγ | 150 |
| mTOR | 250 |
| Syk | 400 |
| VEGFR2 | >1000 |
| CDK2 | >1000 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a luminescence-based assay to measure the inhibitory activity of this compound against a target kinase (e.g., PI3Kδ). The assay quantifies the amount of ATP remaining in solution following the kinase reaction. Inhibition is indicated by a higher luminescence signal (more ATP remaining).
Materials and Reagents
-
This compound (test compound)
-
Recombinant human kinase (e.g., PI3Kδ)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
DMSO
-
384-well white, flat-bottom plates
-
Multichannel pipettes and sterile tips
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Assay Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler or a multichannel pipette, dispense 25 nL of each compound dilution into the wells of a 384-well assay plate.
-
Include control wells containing DMSO only (for 0% inhibition) and wells with a known potent inhibitor or no enzyme (for 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer containing the recombinant kinase and its substrate at 2X the final desired concentration.
-
Add 5 µL of the kinase/substrate mix to each well of the assay plate.
-
Prepare an ATP solution in kinase assay buffer at 2X the final desired concentration.
-
To initiate the kinase reaction, add 5 µL of the ATP solution to each well. The final reaction volume will be 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The optimal incubation time should be determined empirically.
-
-
Signal Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence signal in each well using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Conclusion
The provided protocol offers a robust framework for evaluating the inhibitory potential of this compound against a specific kinase target. Given the precedent for thiazolo[5,4-d]pyrimidine derivatives as kinase inhibitors, this compound represents a valuable candidate for further investigation in drug discovery programs. The flexibility of this assay allows for its adaptation to a wide range of kinases, enabling comprehensive profiling of the compound's selectivity and mechanism of action.
References
Application Notes and Protocols for Anti-inflammatory Assays of Thiazolo[5,4-d]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazolo[5,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1] This document provides detailed application notes and experimental protocols for key in vitro and in vivo assays to evaluate the anti-inflammatory potential of novel thiazolo[5,4-d]pyrimidine derivatives. The protocols are supplemented with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
The anti-inflammatory action of these compounds is often attributed to their ability to modulate key inflammatory mediators. Many pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting crucial inflammatory molecules such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2] Furthermore, the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a pivotal regulator of the inflammatory response, is a common target.[2][3]
Key Anti-inflammatory Targets and Pathways
The development of effective anti-inflammatory agents from the thiazolo[5,4-d]pyrimidine scaffold requires a thorough understanding of the underlying molecular mechanisms of inflammation. Two of the most well-characterized pathways in inflammation are the cyclooxygenase (COX) pathway and the NF-κB signaling cascade.
Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective COX inhibitors.[5]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[6][7] This allows NF-κB to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6]
In Vitro Anti-inflammatory Assays
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay is crucial for determining the inhibitory activity and selectivity of thiazolo[5,4-d]pyrimidine derivatives against COX-1 and COX-2 enzymes.[8][9]
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Derivative 1 | |||
| Derivative 2 | |||
| Celecoxib (Control)[2] | 11.7 ± 0.23 | 0.04 ± 0.01 | 292.5 |
| Diclofenac (Control)[2] | 8.72 ± 0.28 | - | - |
Experimental Protocol:
A colorimetric COX (ovine) inhibitor screening assay kit can be used to determine the IC₅₀ values.[10]
-
Reagent Preparation: Prepare all reagents, including the heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), according to the manufacturer's instructions.
-
Compound Preparation: Dissolve the thiazolo[5,4-d]pyrimidine derivatives and reference compounds (e.g., celecoxib, diclofenac) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute to various concentrations.
-
Assay Procedure:
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well of a 96-well plate.
-
Add 10 µL of the test compound dilutions or solvent control to the respective wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Add 10 µL of the colorimetric substrate solution.
-
Shake the plate for 15-20 seconds.
-
Measure the absorbance at 590 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. The IC₅₀ value, the concentration required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay evaluates the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cell lines (e.g., RAW 264.7) stimulated with LPS.
Data Presentation:
| Compound | NO Production IC₅₀ (µM) | Cell Viability (%) at highest concentration |
| Derivative 1 | ||
| Derivative 2 | ||
| L-NAME (Control) |
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazolo[5,4-d]pyrimidine derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
-
Cell Viability Assay (MTT Assay): Assess the cytotoxicity of the compounds on the RAW 264.7 cells to ensure that the inhibition of NO production is not due to cell death.
In Vivo Anti-inflammatory Assays
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established acute model of inflammation to assess the in vivo anti-inflammatory activity of compounds.[11][12][13]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition of Edema at 5h |
| Control (Vehicle) | - | 0 | |||
| Derivative 1 | |||||
| Derivative 2 | |||||
| Indomethacin (Control)[2] | 10 | 29.2 | |||
| Celecoxib (Control)[2] | 10 | 54.0 |
Experimental Protocol:
-
Animals: Use male Wistar rats (150-200 g).
-
Grouping: Divide the animals into groups (n=6 per group): a control group, a reference drug group (e.g., indomethacin), and test groups for each thiazolo[5,4-d]pyrimidine derivative at different doses.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the effect of compounds on the proliferative phase of inflammation, which is a chronic inflammatory response.[8][11]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Dry Weight of Granuloma (mg) | % Inhibition of Granuloma Formation |
| Control (Vehicle) | - | 0 | |
| Derivative 1 | |||
| Derivative 2 | |||
| Indomethacin (Control) |
Experimental Protocol:
-
Animals and Grouping: Use male Wistar rats and group them as described for the paw edema model.
-
Implantation of Cotton Pellets: Anesthetize the rats and make a small incision on the back. Implant a sterilized cotton pellet (50 mg) subcutaneously.
-
Compound Administration: Administer the test compounds and the reference drug daily for 7 days.
-
Granuloma Excision: On the 8th day, sacrifice the animals, and excise the cotton pellets along with the granulomatous tissue.
-
Drying and Weighing: Dry the excised pellets at 60°C until a constant weight is obtained. Weigh the dry granuloma.
-
Data Analysis: Calculate the percentage of inhibition of granuloma formation for each group compared to the control group.
Conclusion
The assays described in these application notes provide a robust framework for the preclinical evaluation of the anti-inflammatory potential of novel thiazolo[5,4-d]pyrimidine derivatives. A comprehensive assessment using both in vitro and in vivo models is essential to identify lead candidates with promising therapeutic efficacy and favorable safety profiles for further development as anti-inflammatory drugs.
References
- 1. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of some substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory-antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the analgesic and anti-inflammatory activities of some thiazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Cytotoxicity of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine on Cancer Cells
Introduction
Thiazolo[5,4-d]pyrimidines represent a class of heterocyclic compounds structurally analogous to purines, which are fundamental components of nucleic acids. This structural similarity makes them promising candidates for anticancer drug development, as they can interfere with various cellular processes essential for cancer cell proliferation and survival.[1] A variety of thiazolo[5,4-d]pyrimidine derivatives have been synthesized and demonstrated potent antiproliferative activities against several human cancer cell lines.[2][3] These compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression.[4] This document outlines the application and protocol for evaluating the in vitro cytotoxicity of a specific derivative, (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine, against a panel of human cancer cell lines.
The core structure of thiazolo[5,4-d]pyrimidine has been identified as a versatile scaffold for designing novel anticancer agents.[3] Modifications at different positions of this scaffold have led to the discovery of compounds with significant inhibitory activity against various cancer cell lines, including those of gastric, lung, and breast origin.[2][4] Some derivatives have also exhibited selectivity, showing lower toxicity to normal cells compared to cancer cells.[2][3] The mechanism of action for many of these compounds involves the induction of apoptosis through the intrinsic mitochondrial pathway.[4]
Principle of the Assay
The cytotoxicity of this compound is assessed using a colorimetric assay based on the reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), by metabolically active cells. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, leading to the formation of purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength. The intensity of the purple color is directly proportional to the number of viable cells. A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the compound.
Materials and Reagents
-
This compound
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Normal human cell line (e.g., GES-1 (gastric epithelial), NHDF (normal human dermal fibroblasts))[3][5]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Experimental Protocol
Cell Culture and Seeding
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal human cell line are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
The cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 80-90% confluency, they are harvested using Trypsin-EDTA.
-
A cell suspension is prepared, and the cell density is determined using a hemocytometer.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours to allow the cells to attach.
Compound Treatment
-
A stock solution of this compound is prepared in DMSO.
-
Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
The medium from the seeded plates is replaced with 100 µL of fresh medium containing the different concentrations of the test compound.
-
Control wells containing medium with DMSO at the same concentration as the treated wells are also included.
-
The plates are incubated for 48 to 72 hours.[3]
MTT Assay
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 10 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
Data Analysis
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability against the compound concentration.
Anticipated Results
The this compound is expected to exhibit dose-dependent cytotoxic effects on the tested cancer cell lines. The IC50 values will provide a quantitative measure of its potency. It is also anticipated that the compound may show some selectivity, with higher IC50 values for the normal cell line compared to the cancer cell lines, indicating a potential therapeutic window.[2][3]
Table 1: Representative Cytotoxicity Data (IC50 in µM) of Thiazolo[5,4-d]pyrimidine Derivatives against various Cancer Cell Lines.
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | MGC-803 (Gastric) | GES-1 (Normal) |
| Compound A | 5.2 ± 0.4 | 8.1 ± 0.7 | 6.5 ± 0.5 | 4.6 ± 0.3 | >50 |
| Compound B | 3.8 ± 0.3 | 6.9 ± 0.6 | 4.2 ± 0.4 | 3.1 ± 0.2 | >50 |
| Compound C | 10.5 ± 0.9 | 15.2 ± 1.3 | 12.8 ± 1.1 | 9.7 ± 0.8 | >60 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.7 ± 0.1 | 5.4 ± 0.5 |
Note: The data presented in this table is hypothetical and serves as an example of expected results based on published literature on similar compounds.[2][3][4]
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assay.
Potential Signaling Pathway Inhibition
Thiazolo[5,4-d]pyrimidine derivatives have been suggested to act as inhibitors of various kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinases (CDKs).[6][7][8] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
The described protocol provides a robust method for evaluating the cytotoxic properties of this compound against cancer cells. The results from this assay are crucial for the initial screening and characterization of this compound as a potential anticancer agent. Further studies would be necessary to elucidate the precise molecular mechanisms of action and to evaluate its efficacy and safety in preclinical in vivo models. The thiazolo[5,4-d]pyrimidine scaffold continues to be a promising area for the development of novel and effective cancer therapeutics.[3]
References
- 1. Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis | MDPI [mdpi.com]
Application Notes and Protocols for the Evaluation of TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental evaluation of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. The protocols outlined below cover essential in vitro and in vivo assays for characterizing the potency, efficacy, and potential therapeutic utility of novel TRPV1 inhibitors.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin.[1][2] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the sensation of pain and heat.[2] Its critical role in pain and neurogenic inflammation makes it a key therapeutic target for the development of novel analgesics and anti-inflammatory agents.[2][3]
The following protocols detail standard methodologies for screening and characterizing TRPV1 antagonists, from initial high-throughput screening in cell-based assays to validation in preclinical models of pain.
Key Signaling Pathways
Activation of TRPV1 by agonists such as capsaicin initiates a signaling cascade that leads to neuronal excitation. This process can be modulated by various intracellular signaling pathways, including phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC), which can sensitize the channel and lower its activation threshold.[4][5] TRPV1 antagonists act by blocking the channel, preventing cation influx and subsequent downstream signaling.[6]
Caption: TRPV1 signaling pathway activation and antagonism.
Experimental Workflow
A typical workflow for the discovery and validation of a novel TRPV1 antagonist involves a multi-step process, beginning with high-throughput screening and progressing through more complex cellular and in vivo models.
Caption: Experimental workflow for TRPV1 antagonist discovery.
In Vitro Assays
Calcium Imaging Assay
This assay is a primary high-throughput screening method to identify compounds that modulate TRPV1 channel activity by measuring changes in intracellular calcium concentration ([Ca²⁺]i).[2]
Principle: Activation of TRPV1 channels by an agonist like capsaicin leads to an influx of extracellular Ca²⁺.[2] This increase in [Ca²⁺]i is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[2] Antagonists will inhibit this agonist-induced calcium influx.
Cell Lines: Stable cell lines overexpressing human TRPV1 (hTRPV1) are recommended for consistent results.[2] Commonly used cell lines include HEK293-hTRPV1 and CHO-hTRPV1.[7][8]
Protocol:
-
Cell Plating: Seed HEK293-hTRPV1 cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in a buffered salt solution (e.g., HBSS).
-
Remove culture medium from the wells and add 100 µL of loading buffer.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with assay buffer (HBSS).
-
Add 100 µL of assay buffer containing the test antagonist at various concentrations.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence microplate reader (e.g., FLIPR).
-
Measure baseline fluorescence for 10-20 seconds.
-
Add a solution of capsaicin (final concentration typically 100 nM - 1 µM) to each well.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: 488 nm, Emission: 520 nm) for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F_max - F_baseline).
-
Normalize the response to a positive control (agonist alone) and a negative control (buffer alone).
-
Determine the IC₅₀ value of the antagonist by fitting the concentration-response data to a four-parameter logistic equation.
-
| Parameter | Typical Value | Reference |
| Cell Line | HEK293-hTRPV1 | [7] |
| Agonist | Capsaicin | [2] |
| Agonist Conc. | 100 nM - 1 µM | [9] |
| Dye | Fluo-4 AM | [2] |
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the mechanism of action of TRPV1 antagonists.[10]
Principle: Whole-cell patch-clamp recordings measure the agonist-induced currents flowing through TRPV1 channels in a single cell.[6] Antagonists will reduce the amplitude of these currents.
Cell Preparation: Dorsal Root Ganglion (DRG) neurons, which endogenously express TRPV1, or HEK293-hTRPV1 cells can be used.[6]
Protocol:
-
Cell Preparation: Plate dissociated DRG neurons or HEK293-hTRPV1 cells on coverslips.
-
Recording Setup:
-
Place a coverslip in the recording chamber of an inverted microscope and perfuse with an external solution.
-
Internal solution (pipette solution) should contain appropriate ions and a buffer.
-
-
Whole-Cell Configuration:
-
Using a glass micropipette, form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.[6]
-
-
Baseline and Agonist Application:
-
Record a stable baseline current.
-
Apply a TRPV1 agonist (e.g., 1 µM capsaicin) via a perfusion system for 5-10 seconds to elicit a baseline inward current.[6]
-
Wash out the agonist until the current returns to baseline.
-
-
Antagonist Application:
-
Pre-incubate the cell with the test antagonist at the desired concentration for 2-5 minutes.[6]
-
Co-apply the agonist and the antagonist and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition.
-
Generate a concentration-response curve to determine the IC₅₀ value.
-
| Parameter | Agonist Effect | Antagonist + Agonist Effect |
| Whole-Cell Current Amplitude | Inward current of hundreds to thousands of pA | Significant reduction or complete block |
| Membrane Potential | Depolarization (e.g., from -60 mV to -40 mV) | Inhibition of depolarization |
| Action Potential Firing Rate | Increased firing rate | Reduction or cessation of firing |
Table based on typical findings in electrophysiological studies.[6]
In Vivo Models
In vivo models are crucial for evaluating the analgesic efficacy of TRPV1 antagonists in a physiological context.
Capsaicin-Induced Pain Model
This model assesses the ability of an antagonist to block the acute nociceptive effects of a TRPV1 agonist.
Principle: Intraplantar injection of capsaicin into the hind paw of a rodent induces acute pain behaviors, such as flinching and licking/biting of the affected paw.[11] An effective antagonist administered prior to the capsaicin challenge will reduce these behaviors.
Protocol:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats or ICR mice to the testing environment.
-
Antagonist Administration: Administer the test antagonist via the desired route (e.g., oral, intraperitoneal, topical) at a predetermined time before the capsaicin challenge.
-
Capsaicin Challenge: Inject a small volume (e.g., 10-20 µL) of capsaicin solution (e.g., 0.1-10 µg) into the plantar surface of the hind paw.[11]
-
Behavioral Observation: Immediately place the animal in an observation chamber and record the time spent flinching, licking, or biting the injected paw for a period of 5-10 minutes.
-
Data Analysis: Compare the duration of pain behaviors between the vehicle-treated and antagonist-treated groups. Calculate the percentage of inhibition.
Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)
This model evaluates the efficacy of an antagonist in a state of persistent inflammatory pain, which often involves the sensitization of TRPV1 channels.
Principle: Injection of CFA into the hind paw induces a localized inflammation characterized by thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain in response to a non-painful stimulus).[9] TRPV1 antagonists are expected to alleviate these hypersensitivities.
Protocol:
-
Induction of Inflammation: Inject CFA into the plantar surface of the hind paw of a rodent. Pain behaviors typically develop over 24-48 hours.
-
Baseline Measurement: Before antagonist administration, measure baseline thermal and mechanical sensitivity using methods like the Hargreaves test (for thermal hyperalgesia) and von Frey filaments (for mechanical allodynia).
-
Antagonist Administration: Administer the test antagonist.
-
Post-Treatment Measurement: At various time points after administration, re-assess thermal and mechanical thresholds.
-
Data Analysis: Compare the withdrawal thresholds before and after treatment. A significant increase in the paw withdrawal latency (thermal) or threshold (mechanical) indicates an analgesic effect.
| Model | Key Endpoint | Expected Effect of Antagonist |
| Capsaicin-Induced Pain | Flinching/Licking Duration | Reduction in pain behaviors |
| CFA-Induced Inflammatory Pain | Paw Withdrawal Latency (Thermal) | Increase in latency (reversal of hyperalgesia) |
| CFA-Induced Inflammatory Pain | Paw Withdrawal Threshold (Mechanical) | Increase in threshold (reversal of allodynia) |
Data Presentation and Interpretation
All quantitative data should be presented clearly, with statistical analysis to determine significance. For antagonist characterization, the determination of IC₅₀ (in vitro) and ED₅₀ (in vivo) values is essential for comparing the potency of different compounds. A successful TRPV1 antagonist should demonstrate potent inhibition in cellular assays and translate to significant analgesic effects in relevant animal models of pain.
References
- 1. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. criver.com [criver.com]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Human TRPV1 Stable Cell Line-HEK293 (CSC-RI0057) - Creative Biogene [creative-biogene.com]
- 8. A Stable Cell Line Co-expressing hTRPV1 and GCaMP6s: A Novel Cell-based Assay For High-throughput Screening of hTRPV1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]
- 10. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pain behaviors produced by capsaicin: influence of inflammatory mediators and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine is a synthetic compound belonging to the class of thiazolo[5,4-d]pyrimidines. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as kinase inhibitors and receptor antagonists. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control in drug manufacturing. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClN₄S | PubChem |
| Molecular Weight | 276.75 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Assumed |
| Solubility | Soluble in DMSO, DMF, Methanol, Acetonitrile. Poorly soluble in water. | Assumed based on structure |
| pKa (estimated) | 4.5 (basic amine), 1.2 (pyrimidine nitrogen) | Estimated |
| LogP (estimated) | 3.8 | Estimated |
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution as detailed in the table below
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (based on typical absorbance for similar aromatic structures)
-
Run Time: 15 minutes
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the analyte in unknown samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Retention Time | ~ 8.5 min |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound with a distinct mass.
2. Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
3. LC-MS/MS Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Parameters (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: m/z 277.0 → 171.1 (Quantifier), m/z 277.0 → 144.1 (Qualifier)
-
Internal Standard: (To be determined based on the selected IS)
-
-
Ion Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Collision Gas: Nitrogen
4. Data Analysis:
-
Prepare calibration standards in the same biological matrix and process them alongside the samples.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Use the calibration curve to determine the concentration of the analyte in the unknown samples.
Data Presentation
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.7% - 104.3% |
| Precision (% RSD) | < 5.0% |
| Matrix Effect | Minimal |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Potential Signaling Pathway Involvement
Thiazolo[5,4-d]pyrimidine derivatives have been investigated as antagonists of adenosine receptors. The following diagram illustrates a simplified adenosine receptor signaling pathway.
Caption: Adenosine receptor signaling pathway.
Preparation of Stock Solutions of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation, handling, and storage of stock solutions of the research compound (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine. This small molecule is a member of the thiazolo[5,4-d]pyrimidine class, a scaffold known for its diverse pharmacological activities. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream biological assays and drug development studies.
Compound Information
| Compound Name | This compound |
| Molecular Formula | C₁₂H₉ClN₄S |
| Molecular Weight | 276.75 g/mol |
| CAS Number | Not readily available. The CAS number for the ortho-tolyl isomer is 1000709-51-2.[1][2][3] |
| Appearance | Typically a solid powder. |
| Storage | Store at -20°C in a tightly sealed container, protected from light and moisture.[3] |
Solubility Data
The solubility of this compound has not been specifically reported. However, based on the solubility of a structurally related compound, 5,7-Dichlorothiazolo[5,4-d]pyrimidine, the following solvents are recommended for initial trials. Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide range of organic compounds.[4]
| Solvent | Reported Solubility of Related Compound (5,7-Dichlorothiazolo[5,4-d]pyrimidine) | Recommended Starting Concentration |
| DMSO | 1 mg/mL[5] | 1-10 mM |
| DMF | 2 mg/mL[5] | 1-10 mM |
| Ethanol | Insoluble[5] | Not Recommended |
| PBS (pH 7.2) | Insoluble[5] | Not Recommended |
Note: It is crucial to determine the empirical solubility of the specific batch of the compound in the chosen solvent before preparing a high-concentration stock solution.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile, filter-barrier pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6][7][8]
-
Wear appropriate PPE to avoid skin and eye contact.[6][7][8] Thiazolo[5,4-d]pyrimidine derivatives may cause skin and eye irritation.[8]
-
Avoid inhalation of the powder.[7]
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[6][7][8]
-
Review the Safety Data Sheet (SDS) for similar compounds for comprehensive safety information.
Procedure:
-
Equilibration: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.77 mg of the compound (Molecular Weight = 276.75 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution, but be cautious as heat can degrade some compounds. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C in a light-protected container.[3]
Diagrams
Caption: Workflow for the preparation of a stock solution.
Caption: Essential safety measures for handling the compound.
References
- 1. 7-Chloro-n-o-tolylthiazolo[5,4-d]pyrimidin-2-amine | 1000709-51-2 [amp.chemicalbook.com]
- 2. (7-Chloro-thiazolo[5,4-d]pyrimidin-2-yl)-o-tolyl-amine_cas号1000709-51-2_(7-Chloro-thiazolo[5,4-d]pyr - CAS信息网 [cas-news.com]
- 3. 7-chloro-N-o-tolylthiazolo[5,4-d]pyrimidin-2-amine, 1000709-51-2 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Application of Thiazolo[5,4-d]pyrimidines in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, making it a valuable framework for the design of novel therapeutics. This document provides an overview of the applications of thiazolo[5,4-d]pyrimidines in drug discovery, with a focus on their use as anticancer agents and adenosine receptor antagonists. Detailed experimental protocols for the evaluation of these compounds are also presented.
Application Notes
Thiazolo[5,4-d]pyrimidine derivatives have demonstrated significant potential in several therapeutic areas, primarily in oncology and neurology. Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
Anticancer Applications
A significant body of research has focused on the development of thiazolo[5,4-d]pyrimidines as antiproliferative agents.[1][2] These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of protein kinases involved in cancer cell proliferation and survival.
One notable example is compound 7i , a thiazolo[5,4-d]pyrimidine derivative that has shown potent inhibitory activity against human gastric cancer cell lines MGC-803 and HGC-27.[2] This compound exhibited IC50 values of 4.64 µM and 5.07 µM for MGC-803 and HGC-27 cells, respectively, and demonstrated a favorable selectivity profile with lower toxicity to normal gastric epithelial cells (GES-1).[2] The mechanism of action for some of these anticancer derivatives involves the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.
Neurological and Other Applications
Thiazolo[5,4-d]pyrimidines have also been extensively investigated as antagonists of adenosine receptors, which are implicated in a variety of neurological disorders, including depression.[3][4] Certain derivatives have shown high affinity for both the adenosine A1 and A2A receptors. For instance, the 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative 18 displayed impressive binding affinities with Ki values of 1.9 nM for the human A1 receptor and 0.06 nM for the human A2A receptor.[3][4] Such compounds are being explored for their potential as novel antidepressant agents.
Quantitative Data
The following tables summarize the biological activity of representative thiazolo[5,4-d]pyrimidine derivatives from the literature.
Table 1: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 7i | MGC-803 (Gastric Cancer) | 4.64 | [2] |
| 7i | HGC-27 (Gastric Cancer) | 5.07 | [2] |
| 7i | GES-1 (Normal Gastric Epithelium) | >50 | [2] |
Table 2: Adenosine Receptor Binding Affinity of Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Receptor | Ki (nM) | Reference |
| 18 | Human Adenosine A1 | 1.9 | [3][4] |
| 18 | Human Adenosine A2A | 0.06 | [3][4] |
| 3 | Human Adenosine A1 | 10.2 | [5] |
| 3 | Human Adenosine A2A | 4.72 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of thiazolo[5,4-d]pyrimidine derivatives are provided below.
General Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives
A common synthetic route to the thiazolo[5,4-d]pyrimidine core involves the cyclization of appropriately substituted thiazole precursors. For example, reacting a 2-aminothiole with an arylacetylchloride can yield thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives.[4] Further modifications, such as chlorination followed by amination, can be used to introduce diversity at various positions of the scaffold.[4]
Workflow for the Synthesis of a Thiazolo[5,4-d]pyrimidine Library
Caption: General synthetic workflow for creating a library of thiazolo[5,4-d]pyrimidine derivatives.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the thiazolo[5,4-d]pyrimidine derivatives (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the thiazolo[5,4-d]pyrimidine derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[6]
Experimental Workflow for Apoptosis Assay
References
- 1. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, particularly in the final amination step.
Q1: I am experiencing very low to no yield of the desired product. What are the primary factors I should investigate?
A1: Low or no yield in the synthesis of this compound is a common issue. The reaction's success is highly dependent on the chosen synthetic route. A prevalent method for this class of compounds is the nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination.
For either pathway, the following are critical parameters to verify:
-
Reagent Quality: Ensure the starting materials, particularly the 5,7-Dichlorothiazolo[5,4-d]pyrimidine and p-toluidine, are pure and dry. The presence of moisture can significantly hinder the reaction, especially in palladium-catalyzed couplings.
-
Reaction Atmosphere: Reactions, particularly those involving organometallic catalysts like palladium complexes, should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and unwanted side reactions.
-
Solvent Choice and Purity: The solvent must be anhydrous. For Buchwald-Hartwig reactions, toluene or dioxane are common choices. For SNAr, polar aprotic solvents like DMF or DMSO can be effective.
-
Temperature Control: The reaction temperature is crucial. Insufficient heat may lead to low conversion rates, while excessive heat can cause decomposition of reactants or products.
Q2: I am observing the formation of multiple side products, complicating purification. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a frequent challenge. The primary side product is often the disubstituted 2,7-di(p-tolylamino)thiazolo[5,4-d]pyrimidine.
To minimize the formation of the disubstituted product:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Use p-toluidine as the limiting reagent, typically in a 1.0 to 1.2 molar equivalence to the 5,7-Dichlorothiazolo[5,4-d]pyrimidine.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stopping the reaction once the monosubstituted product is maximized can prevent further substitution.
-
Temperature: Lowering the reaction temperature may improve selectivity for the monosubstituted product, although this could also decrease the overall reaction rate.
Another potential side reaction is the hydrolysis of the chloro-substituent, especially if water is present in the reaction mixture.
Q3: My Buchwald-Hartwig amination is not proceeding. How can I optimize the catalytic system?
A3: The efficiency of the Buchwald-Hartwig amination is highly dependent on the specific combination of the palladium precursor, ligand, and base.
-
Palladium Precursor: Common choices include Pd₂(dba)₃ and Pd(OAc)₂. Ensure the precursor is of high quality.
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective for amination of heteroaryl chlorides. The optimal ligand may need to be determined empirically.
-
Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are frequently used. Weaker bases such as K₂CO₃ or Cs₂CO₃ can also be employed, sometimes requiring higher temperatures.[1]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | XPhos | RuPhos | SPhos |
| Base | NaOtBu | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | Toluene |
| Temperature | 100 °C | 110 °C | 100 °C |
Q4: How can I effectively purify the final product from the reaction mixture?
A4: Purification can be challenging due to the presence of unreacted starting materials, side products, and residual catalyst.
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up can remove inorganic salts and some polar impurities.
-
Chromatography: Column chromatography on silica gel is the most common method for purification. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is typically effective in separating the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A common and direct approach is the selective amination of 5,7-Dichlorothiazolo[5,4-d]pyrimidine with p-toluidine. This can be achieved either through a nucleophilic aromatic substitution (SNAr) or, more commonly for higher yields with less reactive amines, a Buchwald-Hartwig palladium-catalyzed cross-coupling reaction. The 7-chloro position is generally more reactive towards nucleophilic substitution than the 5-chloro position.
Q2: What are typical yields for this synthesis?
A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. For similar syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, yields can range from good to excellent.[2] A well-optimized Buchwald-Hartwig amination can be expected to provide yields in the range of 60-90%.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to clearly separate the starting material, product, and any major side products. Staining with an appropriate reagent (e.g., potassium permanganate) or visualization under UV light can be used to see the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety practices should always be followed.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Many of the solvents used are flammable and should be kept away from ignition sources.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
5,7-Dichlorothiazolo[5,4-d]pyrimidine
-
p-toluidine
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 5,7-Dichlorothiazolo[5,4-d]pyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Seal the flask and evacuate and backfill with inert gas (repeat 3 times).
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve p-toluidine (1.1 eq) and NaOtBu (1.4 eq) in anhydrous toluene under an inert atmosphere.
-
Add the solution of p-toluidine and base to the catalyst mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Overcoming Solubility Challenges of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor solubility for this compound?
A1: The poor aqueous solubility of this compound likely stems from its chemical structure. It is a relatively large, rigid, and hydrophobic molecule with a fused heterocyclic ring system (thiazolo[5,4-d]pyrimidine) and an aromatic p-tolyl group. These features contribute to a high crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound.
Q2: In which solvents is this compound likely to have better solubility?
A2: While specific data is limited, compounds with similar structures often exhibit better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). It may also have some solubility in certain alcohols like ethanol, although likely less than in DMSO or DMF. For biological assays, preparing a concentrated stock solution in DMSO is a common practice, which is then further diluted in aqueous media.
Q3: What are the initial steps I should take to improve the solubility of this compound for in vitro assays?
A3: Start with simple and widely used techniques. Preparing a high-concentration stock solution in an organic solvent like DMSO is the first step. When diluting into aqueous buffer for your assay, do so incrementally while vortexing or sonicating to avoid precipitation. If precipitation still occurs, consider using a co-solvent system or adding surfactants to your final assay medium.
Q4: Can pH adjustment improve the solubility of this compound?
A4: The structure of this compound contains nitrogen atoms within its heterocyclic rings which could potentially be protonated at acidic pH. Protonation would create a positive charge on the molecule, which could enhance its interaction with water and improve solubility. Therefore, adjusting the pH of the aqueous medium to a more acidic range may increase its solubility.[1][2][3] However, the stability of the compound at different pH values should be verified.
Q5: Are there any known safety or handling concerns related to the solvents used to dissolve this compound?
A5: Solvents like DMSO and DMF are effective but must be handled with care. They are readily absorbed through the skin and can carry dissolved substances with them. Always consult the Safety Data Sheet (SDS) for both the compound and the solvents used. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution when diluting DMSO stock into aqueous buffer. | The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration: Test a range of lower concentrations of the compound. 2. Increase the co-solvent percentage: If your experiment allows, increase the final percentage of DMSO (typically up to 1-2% is tolerated in cell-based assays, but this should be validated). 3. Use a different co-solvent: Consider using other water-miscible organic solvents like ethanol or polyethylene glycol (PEG).[2] 4. Utilize solubilizing agents: Add surfactants like Tween 80 or Pluronic F-68 to the aqueous buffer.[4][5] 5. Employ complexation: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[6][7] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound over the course of the experiment. | 1. Visually inspect for precipitation: Before and after the experiment, check for any visible precipitate in your assay plates or tubes. 2. Sonication: Briefly sonicate the final solution before adding it to the assay to ensure it is well-dispersed. 3. Formulation development: For more consistent results, consider developing a simple formulation using co-solvents, surfactants, or cyclodextrins as described above. |
| Difficulty in preparing a concentrated stock solution. | The compound has low solubility even in organic solvents like DMSO. | 1. Gentle heating: Warm the solution gently (e.g., to 37°C) while stirring to aid dissolution. Ensure the compound is stable at this temperature. 2. Sonication: Use a sonicator bath to provide energy to break the crystal lattice. 3. Test alternative solvents: Try other polar aprotic solvents like DMF or NMP. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common solubility enhancement techniques and their typical impact on the aqueous solubility of poorly soluble compounds.
| Technique | Principle | Typical Fold Increase in Solubility | Advantages | Considerations |
| Co-solvency | Addition of a water-miscible organic solvent to reduce the polarity of the aqueous medium.[2][3] | 2 to 50-fold | Simple to implement, widely used. | Potential for solvent toxicity in biological systems. |
| Surfactants (Micellar Solubilization) | Formation of micelles that encapsulate the hydrophobic compound.[4][8] | 10 to 100-fold | High solubilization capacity. | Can interfere with some biological assays; potential for cell lysis at high concentrations. |
| Complexation (Cyclodextrins) | Formation of water-soluble inclusion complexes with cyclodextrins.[6][7] | 10 to 1000-fold | Generally low toxicity, can improve stability. | Stoichiometry of complexation needs to be determined; can be expensive. |
| pH Adjustment | Ionization of the compound to a more soluble salt form.[1][9] | Variable, depends on pKa | Simple and cost-effective. | Only applicable to ionizable compounds; stability at different pH values must be confirmed. |
| Solid Dispersion | Dispersing the compound in an inert carrier matrix at the molecular level.[2] | 10 to 200-fold | Can significantly enhance dissolution rate and bioavailability. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent System
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10-50 mM).
-
Prepare the co-solvent/buffer mixture: Prepare the final aqueous buffer for your experiment.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around, while vortexing, to minimize precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the assay medium is compatible with your experimental system (typically ≤ 1% v/v).
Protocol 2: Solubilization using Cyclodextrins
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity.[5]
-
Prepare a cyclodextrin solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 1-10% w/v).
-
Add the compound: Add the solid this compound to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture at a controlled temperature (e.g., room temperature or 37°C) for 24-48 hours to allow for complex formation.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine Concentration: The concentration of the dissolved compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting solutions of the compound.
Caption: Logical relationships between solubility issues and potential solutions.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. knc.ru [knc.ru]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine in solution. Below you will find a troubleshooting guide and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.
| Issue | Observation | Potential Cause(s) | Recommended Solutions |
| Solution Discoloration | The solution turns yellow, brown, or darkens over time, especially when exposed to air or light. | Oxidation of the p-tolyl-amine moiety: Aromatic amines are susceptible to oxidation, which can form colored impurities.[1] | 1. Work under an inert atmosphere: Purge all solutions and the headspace of your container with an inert gas like nitrogen or argon. 2. Use degassed solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas or using the freeze-pump-thaw technique. 3. Add antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution if compatible with your experimental design. 4. Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.[2] |
| Appearance of New Peaks in HPLC Analysis | Additional peaks, often with different retention times, appear in the chromatogram of a stored solution. | Hydrolysis of the 7-chloro group: The chlorine atom on the thiazolo[5,4-d]pyrimidine ring is susceptible to nucleophilic substitution by water, especially at non-neutral pH.[3] Oxidative degradation: As mentioned above, oxidation can lead to various degradation products.[1] | 1. Control the pH: Maintain the solution at a neutral or slightly acidic pH (around 5-6) to minimize hydrolysis. The rate of hydrolysis of similar chloro-heterocyclic compounds is often pH-dependent.[3] 2. Use aprotic solvents: If your experiment allows, using aprotic solvents will prevent hydrolysis. 3. Store at low temperatures: Keep solutions refrigerated or frozen to slow down both hydrolysis and oxidation rates.[4] |
| Decreased Concentration of the Parent Compound | The peak area of the main compound decreases over time in HPLC analysis, indicating a loss of the active substance. | This is a direct consequence of degradation through hydrolysis, oxidation, or photodegradation. | Implement the preventative measures outlined above for discoloration and the appearance of new peaks. A combination of inert atmosphere, light protection, controlled pH, and low-temperature storage is the most effective strategy. |
| Inconsistent Analytical Results | Variability in the quantification of the compound between different preparations or over a short period. | This can be due to rapid degradation during sample preparation or analysis. The compound might be unstable under the analytical conditions (e.g., mobile phase pH, temperature). | 1. Prepare fresh solutions: Analyze samples as quickly as possible after preparation. 2. Optimize HPLC conditions: Ensure the mobile phase pH is compatible with the compound's stability. Use a column oven to maintain a consistent and controlled temperature. 3. Evaluate solution stability: Perform a short-term stability study of the analyte in your chosen solvent and mobile phase to understand its degradation kinetics under analytical conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most likely degradation pathways are:
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Hydrolysis of the 7-chloro group: The chlorine atom on the pyrimidine ring can be displaced by water or other nucleophiles present in the solution. This reaction is often catalyzed by acidic or basic conditions and results in the formation of a hydroxylated derivative.
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Oxidation of the p-tolyl-amine moiety: The secondary aromatic amine is susceptible to oxidation, which can lead to the formation of colored byproducts, such as those related to azo or azoxy compounds.[1] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
Caption: Major degradation pathways of the target compound.
Q2: How can I prevent the oxidation of the amine group in my solutions?
A2: To minimize oxidation, you should take the following precautions:
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Use an inert atmosphere: Always handle the compound and its solutions under an inert gas like nitrogen or argon. This involves purging your vials and using septa-sealed containers.
-
Degas your solvents: Before preparing your solutions, degas the solvents to remove dissolved oxygen.
-
Protect from light: Store all solutions in amber glass vials or wrap them in aluminum foil to prevent light-induced degradation.
-
Low temperature storage: Store stock solutions and samples at low temperatures (e.g., 2-8 °C or -20 °C) to significantly slow down the rate of oxidation.[4]
-
Avoid metal contamination: Traces of metal ions can catalyze oxidation. Use high-purity solvents and clean glassware.
Q3: What is the impact of pH on the stability of this compound?
A3: The pH of the solution can significantly impact the stability of the 7-chloro-thiazolo[5,4-d]pyrimidine core.[3]
-
Alkaline conditions (high pH): Can accelerate the hydrolysis of the chlorine atom through nucleophilic attack by hydroxide ions.
-
Acidic conditions (low pH): Can also promote hydrolysis, although the mechanism may differ. For optimal stability against hydrolysis, it is generally recommended to maintain the solution at a neutral or slightly acidic pH.[3] However, the overall stability will be a balance between preventing hydrolysis and potential acid-catalyzed degradation of other parts of the molecule. It is advisable to determine the optimal pH range for your specific application through a pH-rate profile study.
Q4: What analytical method is suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[5] This method should be able to separate the parent compound from its potential degradation products. A reversed-phase HPLC method with UV detection is a good starting point. For method development, consider the following:
-
Column: A C18 column is a common first choice for this type of molecule.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is likely necessary to resolve the parent compound from more polar (hydrolyzed) and potentially less polar (some oxidation products) degradants.
-
Detection: The compound is expected to have strong UV absorbance due to its aromatic and heterocyclic structure. A photodiode array (PDA) detector is highly recommended as it can help in peak purity assessment and provide UV spectra of the degradation products, aiding in their identification.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to identify potential degradation products and pathways for this compound.
Objective: To generate potential degradation products under various stress conditions to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a PDA detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep a sample at room temperature and another at 60 °C for up to 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep a sample at room temperature and another at 60 °C for up to 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the sample at room temperature for up to 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 80 °C for up to 48 hours.
-
Photodegradation: Expose a sample of the stock solution and a sample of the solid compound to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze the samples using a developed stability-indicating HPLC method (see Protocol 2).
-
Analyze an unstressed control sample for comparison.
-
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To provide a starting point for an HPLC method capable of separating the parent compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B 5-25 min: 20% to 80% B 25-30 min: 80% B 30-31 min: 80% to 20% B 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Note: This is a starting method and may require optimization for your specific application and to achieve baseline separation of all degradation products.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting the degradation of this compound.
Caption: A logical flow for troubleshooting degradation issues.
References
Technical Support Center: (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine and related thiazolopyrimidine derivatives in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound solution in DMSO has changed color and is giving poor results. What is the cause?
A1: A primary suspect for this issue is the instability of the compound in dimethyl sulfoxide (DMSO).[1] Some pyrimidine derivatives can undergo oxidation and condensation reactions in DMSO, leading to the formation of colored degradation products and a subsequent loss of the parent compound's activity.[1] The presence of water in DMSO can also accelerate compound degradation.[1] To mitigate this, it is recommended to prepare fresh stock solutions in high-purity, anhydrous DMSO immediately before use and minimize storage time.[1] For long-term storage, consider aliquoting into single-use volumes and storing at -80°C under an inert atmosphere.[1]
Q2: I am observing high background signals in my fluorescence-based assays. Could the compound be interfering?
A2: Yes, this can be caused by the intrinsic fluorescence of your thiazolopyrimidine compound.[1] Some pyrimidine analogs absorb UV or visible light and emit fluorescence, which can directly interfere with the assay readout.[1] To address this, run a control experiment with the compound in the assay buffer without the biological target to measure its intrinsic fluorescence.[1] If interference is confirmed, consider optimizing the excitation and emission wavelength settings on your instrument or switching to a non-fluorescence-based detection method like luminescence or absorbance.[1]
Q3: My dose-response curves are inconsistent, making it difficult to determine accurate IC50/EC50 values. What are the likely causes?
A3: Inconsistent dose-response curves for pyrimidine-based compounds can often be attributed to poor aqueous solubility.[2] If the compound precipitates in the assay buffer at higher concentrations, it will lead to unreliable results.[1] Visually inspect your assay wells for any signs of precipitation.[1] It is also advisable to perform a formal solubility test by preparing a dilution series of your compound in the assay buffer and measuring turbidity.[1]
Q4: What are the known targets for thiazolopyrimidine derivatives?
A4: The thiazolopyrimidine scaffold is a versatile pharmacophore found in inhibitors of various protein kinases.[3][4] Derivatives have been developed as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), spleen tyrosine kinase (Syk), mammalian target of rapamycin (mTOR), and PI3Kδ.[5][6] Additionally, this scaffold has been utilized to create antagonists for the TRPV1 channel and adenosine receptors.[7][8][9]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inconsistent Potency (IC50/EC50 Values)
This guide provides a systematic approach to troubleshooting inconsistent results in potency assays.
Caption: Troubleshooting workflow for inconsistent IC50/EC50 values.
Issue 2: High Background in Cell-Based Assays
High background can mask the true effect of the compound. Follow these steps to identify and resolve the issue.
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Compound-Induced Cytotoxicity:
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Problem: At high concentrations, the compound may be cytotoxic, leading to non-specific effects.
-
Solution: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration range where the compound is not toxic. Use concentrations below the cytotoxic threshold for your functional assays.
-
-
Intrinsic Fluorescence/Luminescence:
-
Problem: The compound itself may fluoresce or luminesce at the assay wavelengths.
-
Solution: Run parallel experiments with compound-treated cells that have not been loaded with the assay's fluorescent or luminescent substrate. Subtract any signal from these wells from your experimental wells.
-
-
Off-Target Effects:
-
Problem: The compound may be hitting targets other than the intended one, leading to unexpected phenotypic changes.
-
Solution: If possible, include a structurally related but inactive analog of your compound as a negative control. Additionally, consider performing a kinase panel screen to identify potential off-target kinases.
-
Quantitative Data Summary
The following tables provide examples of how to present in vitro data for thiazolopyrimidine derivatives, based on published data for similar compounds.[5]
Table 1: In Vitro Kinase Inhibitory Potency
| Compound ID | Target Kinase | IC50 (nM) |
| This compound | CDK4 | Data not available |
| This compound | CDK6 | Data not available |
| This compound | Off-Target Kinase 1 | Data not available |
| This compound | Off-Target Kinase 2 | Data not available |
| Palbociclib (Control) | CDK4 | 11 |
| Palbociclib (Control) | CDK6 | 16 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Compound | GI50 (nM) |
| MCF-7 (Breast Cancer) | This compound | Data not available |
| HCT116 (Colon Cancer) | This compound | Data not available |
| MV4-11 (Leukemia) | This compound | Data not available |
| MCF-7 (Breast Cancer) | Palbociclib (Control) | 90 |
| HCT116 (Colon Cancer) | Palbociclib (Control) | 120 |
| MV4-11 (Leukemia) | Palbociclib (Control) | 8 |
Experimental Protocols
Protocol 1: Radiometric Biochemical Kinase Assay
This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate by the target kinase.[10]
-
Compound Preparation: Prepare a dilution series of this compound in an appropriate buffer containing a final DMSO concentration of ≤1%.
-
Reaction Mixture: In a 96-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (Anti-proliferative) Assay
This protocol assesses the effect of the compound on cell proliferation using a reagent such as Sulforhodamine B (SRB).[11]
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Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a plate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% inhibition of cell growth) from the dose-response curve.
Signaling Pathways and Workflows
CDK4/6 Signaling Pathway
Many thiazolopyrimidine derivatives target the CDK4/6 pathway, which is crucial for cell cycle progression.[5][11]
Caption: Inhibition of the CDK4/6-Rb pathway by a thiazolopyrimidine derivative.
In Vitro Experimental Workflow
This diagram illustrates a typical workflow for the in vitro evaluation of a novel compound.[10]
Caption: A standard workflow for the in vitro evaluation of a candidate compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Characterization of 2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidin-7-yl]-(4-trifluoromethyl-phenyl)-amine (JNJ-39729209) as a novel TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on how to determine the optimal in vivo dosage for the novel small molecule inhibitor, (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine. As specific in vivo data for this compound is not publicly available, this guide offers a framework based on established methodologies for similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the crucial first step for determining the in vivo dosage of a new small molecule inhibitor?
The initial and most critical step is to perform a Maximum Tolerated Dose (MTD) study.[1][2][3] The MTD is defined as the highest dose of a substance that can be administered to an animal model without causing unacceptable toxicity over a specified period.[2][4] This study is fundamental for establishing a safe therapeutic window for subsequent efficacy studies.[1]
Q2: How should I determine the starting dose for an MTD study?
The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to select a starting dose that is expected to achieve a plasma concentration several times higher than the compound's in vitro IC50 or EC50 value.[1]
Q3: What are the common routes of administration for this type of compound?
The choice of administration route depends on the experimental goals and the compound's properties. Common routes for small molecule inhibitors include:
-
Oral (PO): Often preferred for convenience, but bioavailability can be a challenge for poorly soluble compounds.
-
Intraperitoneal (IP): A common route for preclinical studies, allowing for rapid absorption.
-
Intravenous (IV): Provides 100% bioavailability but can be more technically challenging and may require specific formulations for hydrophobic compounds.[5]
-
Subcutaneous (SC): Allows for slower, more sustained absorption.
Q4: This compound has a thiazolo[5,4-d]pyrimidine core. What does this suggest about its potential target?
The thiazolo[5,4-d]pyrimidine scaffold is a common feature in various kinase inhibitors.[6][7] Compounds with this core have been developed to target kinases such as PI3K, mTOR, and Syk.[8] Therefore, it is plausible that this compound functions as a kinase inhibitor.
Q5: What are the primary challenges when working with hydrophobic compounds in vivo?
Hydrophobic compounds like many small molecule inhibitors often have poor aqueous solubility.[5] This can lead to several issues, including:
-
Difficulty in preparing suitable formulations for injection.
-
Precipitation of the compound upon administration, which can cause embolism and inaccurate dosing.
-
Low and variable oral bioavailability.[5]
Troubleshooting Guide
Issue 1: The compound precipitates out of solution during formulation.
-
Possible Cause: The aqueous component of the vehicle is too high for the hydrophobic compound.
-
Troubleshooting Steps:
-
Use Co-solvents: Prepare a stock solution in a solvent like DMSO and then dilute it in an aqueous vehicle. Ensure the final DMSO concentration is as low as possible (ideally under 10%) to minimize toxicity.
-
Incorporate Surfactants: Agents like Tween® 80 or Cremophor EL can help to create micelles that encapsulate the hydrophobic compound, improving its stability in aqueous solutions.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can improve solubility. The acceptable pH range for intravenous administration is typically 3-9.[5]
-
Prepare Fresh Formulations: To avoid precipitation of potentially unstable supersaturated solutions, always prepare the dosing solution fresh on the day of administration.
-
Issue 2: Signs of toxicity (e.g., weight loss, lethargy) are observed at doses expected to be safe.
-
Possible Cause: Toxicity could be due to the compound itself, the vehicle, or in vivo precipitation.
-
Troubleshooting Steps:
-
Include a Vehicle Control Group: Always have a group of animals that receives only the vehicle to assess its toxicity.
-
Slow Down Injection Rate: For IV administration, a slower injection rate allows for more rapid dilution in the bloodstream, which can help prevent precipitation.
-
Refine Dosing Schedule: Consider less frequent administration to mitigate toxicity while potentially maintaining efficacy.[1]
-
Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, the compound may have off-target effects that require further in vitro profiling to identify.[1]
-
Issue 3: Lack of efficacy in tumor models.
-
Possible Cause: Insufficient drug exposure at the tumor site.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: Conduct PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will help to understand if the compound is reaching the target tissue at sufficient concentrations.
-
Pharmacodynamic (PD) Analysis: In a satellite group of animals, assess target engagement in the tumor tissue after a single dose to confirm that the compound is hitting its intended target.[1]
-
Optimize Formulation: An improved formulation may enhance bioavailability and tumor exposure.
-
Data Presentation
Table 1: General Parameters for In Vivo Dose-Response Studies
| Parameter | Recommendation | Rationale |
| Number of Dose Levels | A minimum of three, plus a vehicle control.[1] | To establish a clear dose-response relationship. |
| Sample Size per Group | Sufficient to achieve statistical power (determined by power analysis). | To ensure the results are statistically significant. |
| Animal Model | Chosen based on the research question (e.g., specific tumor xenograft model). | To ensure the model is relevant to the disease being studied. |
| Study Duration | Long enough to observe the desired efficacy endpoint (e.g., significant tumor growth inhibition). | To allow for a therapeutic effect to become apparent. |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a suitable animal model (e.g., mice or rats).
-
Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses.
-
Group Allocation: Assign a small cohort of animals to each dose group, including a vehicle control group.
-
Administration: Administer the compound and vehicle according to the chosen route and schedule.
-
Monitoring: Closely monitor the animals for signs of toxicity, including changes in body weight, behavior, and physical appearance.[1]
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Endpoint: The MTD is the highest dose that does not cause significant toxicity or more than a predetermined level of body weight loss (e.g., 10-20%).[1]
Visualizations
Caption: Workflow for In Vivo Dosage Optimization.
Caption: Troubleshooting Common In Vivo Study Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Minimizing Off-Target Effects of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine (TPC-1)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing the off-target effects of the investigational kinase inhibitor (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine, hereafter referred to as TPC-1. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a concern for a thiazolo[5,4-d]pyrimidine-based inhibitor like TPC-1?
A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[1] For kinase inhibitors like TPC-1, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common challenge.[2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and an incorrect interpretation of the compound's biological role.[1] It is crucial to characterize and minimize these effects to ensure that the observed phenotype is a true consequence of on-target inhibition.[3]
Q2: I'm observing a phenotype (e.g., unexpected cell death, altered morphology) that doesn't align with the known function of the primary target. Could this be an off-target effect of TPC-1?
A2: This is a strong indication of potential off-target activity. While TPC-1 is designed to be a potent inhibitor of its primary target, it may also inhibit other kinases or cellular proteins.[2][4] The observed phenotype could be a result of inhibiting one or more of these off-targets. It is essential to perform experiments to validate that the phenotype is a direct result of on-target inhibition.[1]
Q3: How can I experimentally confirm that the observed cellular effect is due to on-target inhibition of TPC-1?
A3: Several established methods can help validate on-target effects:
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Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[1]
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Rescue Experiments: If possible, transfect cells with a mutated version of the target protein that is resistant to TPC-1. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1][4]
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Dose-Response Correlation: Compare the concentration of TPC-1 required to produce the phenotype with its IC50 value for the primary target. A significant discrepancy may suggest off-target involvement.[4]
Q4: What is the recommended concentration range for using TPC-1 to minimize off-target effects?
A4: It is crucial to use the lowest concentration of TPC-1 that still produces the desired on-target effect. A complete dose-response curve should be generated to identify the optimal concentration range.[1] Concentrations significantly higher than the IC50 or Ki value for the primary target are more likely to engage lower-affinity off-targets.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Observed phenotype does not match the known function of the primary target. | The phenotype is driven by one or more off-targets. | 1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target. 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed. 3. Kinome Profiling: Perform a kinome-wide screen to identify potential off-target kinases.[4] |
| High levels of cytotoxicity are observed at concentrations close to the on-target IC50. | The cytotoxicity is mediated by an off-target with similar potency to the primary target. | 1. Chemical Proteomics: Use techniques like drug-affinity purification to identify off-target binding partners. 2. Phosphoproteomics: Employ mass spectrometry-based phosphoproteomics to get a global view of kinase inhibition and identify affected off-target pathways.[1] |
| Inconsistent results between different cell lines or experimental systems. | Cell-type specific expression of off-targets. | 1. Target and Off-Target Expression Analysis: Profile the expression levels of the primary target and key off-targets (identified through kinome screening) in the different cell lines. 2. Standardize Protocols: Ensure consistent cell density, passage number, and treatment duration across all experiments.[1] |
Quantitative Data Summary
The following tables summarize hypothetical selectivity and potency data for TPC-1.
Table 1: In Vitro Kinase Selectivity Profile of TPC-1
| Target | IC50 (nM) | % Inhibition at 1 µM | Notes |
| Primary Target Kinase A | 15 | 98% | Expected on-target activity. |
| Off-Target Kinase B | 150 | 85% | 10-fold less potent than the primary target.[4] |
| Off-Target Kinase C | 800 | 55% | Potential for off-target effects at higher concentrations.[4] |
| Off-Target Kinase D | >10,000 | <10% | Likely not a significant off-target.[4] |
Table 2: Cellular Potency of TPC-1
| Assay | Cell Line | IC50 (nM) |
| Target Phosphorylation | HEK293 | 25 |
| Cell Proliferation | MCF-7 | 50 |
| Apoptosis Induction | A549 | 750 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of TPC-1 against a panel of purified kinases.[4]
-
Materials: Purified recombinant kinases, kinase-specific substrates, ATP, kinase buffer, TPC-1 at various concentrations.
-
Procedure:
-
Prepare a serial dilution of TPC-1.
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase buffer.
-
Add the diluted TPC-1 or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the specified time.
-
Stop the reaction and measure the kinase activity using a suitable method (e.g., ADP-Glo, Z'-LYTE).
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Calculate the percent inhibition for each concentration of TPC-1 and determine the IC50 values.
-
Protocol 2: Cellular Target Engagement Assay (CETSA)
This protocol verifies that TPC-1 binds to its intended target within a cellular environment.[1]
-
Materials: Cultured cells, TPC-1, vehicle control, lysis buffer, antibodies for the target protein.
-
Procedure:
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of TPC-1 or a vehicle control for 1-2 hours at 37°C.[1]
-
Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[1]
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Cell Lysis: Lyse the cells by freeze-thaw cycles.[1]
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Centrifugation: Separate the soluble and aggregated proteins by centrifugation.
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Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody against the primary target protein. Increased thermal stability of the target protein in the presence of TPC-1 indicates target engagement.
-
Visualizations
Caption: Hypothetical signaling pathway illustrating the on-target and off-target effects of TPC-1.
Caption: Experimental workflow for troubleshooting unexpected phenotypes observed with TPC-1.
Caption: Decision tree for troubleshooting unexpected experimental outcomes with TPC-1.
References
Technical Support Center: Purification of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine and related thiazolo[5,4-d]pyrimidine derivatives. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for this class of compounds are column chromatography and recrystallization. Column chromatography is typically used for the primary purification of the crude product, while recrystallization is excellent for obtaining highly pure material. In some cases, precipitation can be used as an initial purification step to remove a significant portion of impurities.[1][2]
Q2: What type of column chromatography is recommended?
A2: Normal-phase silica gel column chromatography is the standard method for purifying thiazolo[5,4-d]pyrimidine derivatives. The choice of eluent is critical for achieving good separation.
Q3: What are suitable solvent systems for column chromatography?
A3: A common and effective eluent system is a mixture of a non-polar solvent like cyclohexane or hexane and a moderately polar solvent like ethyl acetate.[2] The ratio of the solvents should be optimized based on thin-layer chromatography (TLC) analysis of the crude mixture to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
Q4: What are the potential challenges during column chromatography?
A4: Potential challenges include:
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Poor separation: If the impurities have similar polarity to the product, separation can be difficult. In such cases, trying a different solvent system or using a high-performance liquid chromatography (HPLC) system might be necessary.
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Product insolubility: The compound may precipitate on the column if the eluent is not sufficiently solubilizing. It is crucial to ensure the compound is soluble in the loading solvent and the initial eluent composition.
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Streaking on TLC: This can indicate that the compound is acidic or basic and is interacting strongly with the silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can often resolve this issue.
Q5: What solvents are suitable for recrystallization?
A5: Solvents like ethanol, ethyl acetate, or a mixture of solvents are commonly used for the recrystallization of thiazolo[5,4-d]pyrimidine derivatives.[2] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Q6: My compound does not crystallize. What should I do?
A6: If your compound fails to crystallize, you can try the following:
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Scratching the inside of the flask: This can create nucleation sites for crystal growth.
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Seeding: Adding a small crystal of the pure compound can initiate crystallization.
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Solvent-antisolvent system: Dissolve the compound in a good solvent and then slowly add a solvent in which it is insoluble (an "anti-solvent") until the solution becomes turbid.
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Slow evaporation: Allowing the solvent to evaporate slowly can sometimes promote crystal growth.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield after column chromatography | - Product is too polar and is retained on the column.- Product is co-eluting with impurities.- Product is degrading on the silica gel. | - Increase the polarity of the eluent.- Optimize the eluent system using TLC with different solvent mixtures.- Consider using a less acidic stationary phase like alumina. |
| Multiple spots on TLC after purification | - Incomplete separation.- Decomposition of the product on the TLC plate. | - Re-purify the material using a shallower gradient or a different solvent system.- Spot the TLC plate and develop it immediately. Use a less harsh visualization technique if possible. |
| Oily product after recrystallization | - The presence of impurities.- The solvent is not ideal. | - Re-purify by column chromatography before attempting recrystallization again.- Try a different recrystallization solvent or a solvent-antisolvent system. |
| Product is insoluble in common organic solvents | - The compound is highly crystalline or has strong intermolecular interactions. | - Try dissolving the compound in a small amount of a high-boiling point polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for loading onto the column (use a dry loading technique if necessary). For recrystallization, explore a wider range of solvents or solvent mixtures. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
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Select an appropriately sized glass column based on the amount of crude material (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight).
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 cyclohexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
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Elution:
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Start eluting with the low-polarity solvent system.
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Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compound down the column.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Isolation:
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Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of the purified compound in various solvents at room temperature and upon heating to find a suitable solvent (e.g., ethanol, ethyl acetate).
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
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Heat the mixture gently (e.g., on a hot plate) with stirring until the compound is completely dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, the flask can be placed in an ice bath to further decrease the solubility of the compound.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Quantitative Data
The following table summarizes representative yields for the purification of various thiazolo[5,4-d]pyrimidine derivatives, which can be considered analogous to this compound.
| Compound | Purification Method | Eluent/Solvent | Yield | Reference |
| 2-Benzyl-5-phenylthiazolo[5,4-d]pyrimidin-7-amine | Column Chromatography | Ethyl acetate/cyclohexane (3:7) | 20% | [2] |
| 3-(7-Amino-2-benzylthiazolo[5,4-d]pyrimidin-5-yl)benzonitrile | Column Chromatography | Ethyl acetate/cyclohexane (4:6) | 74% | [2] |
| 2-Benzyl-5-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine | Column Chromatography | Ethyl acetate/cyclohexane (5:5) | 60% | [2] |
| 2-Benzyl-5-chlorothiazolo[5,4-d]pyrimidin-7-amine | Recrystallization | Ethanol | 65% | [2] |
| 5-Chloro-2-(2-fluorobenzyl)thiazolo[5,4-d]pyrimidin-7-amine | Recrystallization | Ethyl Acetate | 85% | [2] |
Visualizations
References
Technical Support Center: Enhancing Oral Bioavailability of Thiazolo[5,4-d]pyrimidine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of thiazolo[5,4-d]pyrimidine compounds.
Troubleshooting Guide
Low oral bioavailability of thiazolo[5,4-d]pyrimidine compounds is a frequent challenge during preclinical and clinical development. This guide outlines common problems, their potential causes, and recommended solutions to systematically troubleshoot and improve in vivo exposure.
| Problem | Potential Causes | Recommended Solutions |
| Low drug concentration in plasma after oral administration | Poor Aqueous Solubility: The compound does not dissolve sufficiently in gastrointestinal fluids. This is a common issue for lipophilic molecules like many thiazolo[5,4-d]pyrimidine derivatives. | 1. Formulation Strategies: - Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution (e.g., micronization, nanosuspension).[1] - Amorphous Solid Dispersions: Disperse the drug in a polymer matrix to create a higher energy amorphous form.[2][3] - Lipid-Based Formulations: Dissolve the drug in lipids, oils, or surfactants to form emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).[4][5]2. Chemical Modification: - Prodrug Approach: Synthesize a more soluble prodrug that converts to the active parent compound in vivo. |
| High variability in plasma concentrations between subjects | Food Effects: The presence or absence of food in the GI tract significantly alters drug dissolution and absorption. Lipophilic compounds often show a positive food effect.[5]Inconsistent Dissolution: The drug product does not release the compound consistently. | 1. Formulation Optimization: - Develop a robust formulation (e.g., lipid-based or solid dispersion) that minimizes the impact of food on absorption.[6]2. Standardized Dosing Protocol: - Administer the compound to fasted or fed animals consistently in preclinical studies. |
| Adequate in vitro solubility but still low in vivo exposure | Poor Membrane Permeability: The compound cannot efficiently cross the intestinal epithelium.[4]Efflux Transporter Activity: The compound is actively pumped out of intestinal cells by transporters like P-glycoprotein (P-gp).First-Pass Metabolism: The drug is extensively metabolized in the liver before reaching systemic circulation.[5] | 1. Permeability Assessment: - Conduct in vitro permeability assays (e.g., Caco-2).2. Chemical Modification: - Modify the compound's structure to improve its lipophilicity and permeability.3. Co-administration with Inhibitors: - In preclinical studies, co-administer with a known P-gp inhibitor (e.g., verapamil) to confirm efflux transporter involvement.[7] |
| Compound precipitates in the gastrointestinal tract upon dilution | Supersaturation and Precipitation: The formulation releases the drug in a supersaturated state, which then crashes out of solution. This is common with amorphous solid dispersions and some lipid-based systems. | 1. Use of Precipitation Inhibitors: - Include polymers (e.g., HPMC, PVP) in the formulation to maintain supersaturation and prevent precipitation.[2]2. Formulation Re-design: - Optimize the drug-to-carrier ratio in solid dispersions. - Adjust the composition of lipid-based formulations to improve drug solubilization upon dispersion. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of thiazolo[5,4-d]pyrimidine compounds?
The primary reason is typically their poor aqueous solubility.[2][3] Like many heterocyclic scaffolds developed in modern drug discovery, thiazolo[5,4-d]pyrimidines are often lipophilic and possess a rigid, crystalline structure, which limits their dissolution in the aqueous environment of the gastrointestinal (GI) tract. Dissolution is a prerequisite for absorption, so poor solubility leads to low and variable drug concentrations in the systemic circulation. Other contributing factors can include poor intestinal permeability, efflux by transporters such as P-glycoprotein, and extensive first-pass metabolism.[4][5]
Q2: Which formulation strategies are most effective for improving the bioavailability of these compounds?
There is no single "best" strategy, as the optimal approach depends on the specific physicochemical properties of the compound. However, several methods have proven effective for poorly soluble drugs:
-
Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range, which significantly increases the surface area and dissolution velocity.[1][8] Nanosuspensions can be a good option for compounds that are crystalline and have a high melting point.
-
Amorphous Solid Dispersions: By dispersing the drug in a hydrophilic polymer matrix in an amorphous state, the energy barrier for dissolution is lowered, leading to higher apparent solubility and faster dissolution.[3][6]
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Lipid-Based Formulations: These are particularly suitable for lipophilic compounds. The drug is dissolved in a lipid carrier, and upon contact with GI fluids, it forms fine emulsions or microemulsions, which can enhance solubilization and absorption.[4][9] A study on a structurally similar pyrimido[5,4-d]pyrimidine compound showed that encapsulation in liposomes was an effective strategy to overcome poor aqueous solubility.[9]
Q3: How can I determine if my compound is a substrate for efflux transporters like P-gp?
The most common in vitro method is the Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes expressing various transporters, including P-gp. By measuring the transport of your compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, you can calculate an efflux ratio (ER). An ER significantly greater than 1 suggests that the compound is actively transported out of the cells.
Q4: Can chemical modification, such as a prodrug approach, be beneficial?
Yes, a prodrug strategy can be very effective. This involves chemically modifying the parent drug to create a more soluble and/or permeable molecule (the prodrug) that, after absorption, is converted back to the active parent drug by enzymes in the body. This approach has been successfully applied to the related pyrazolo[3,4-d]pyrimidine class of compounds to improve their aqueous solubility.
Data Presentation
Table 1: Enhancement of Aqueous Solubility of Pyrazolo[3,4-d]pyrimidine Analogs via a Prodrug Approach
| Compound | Parent Drug Solubility (µg/mL) | Prodrug Solubility (µg/mL) | Fold Increase in Solubility |
| Analog 1 | < 1 | 15,000 | > 15,000 |
| Analog 2 | 2 | 2,500 | 1,250 |
| Analog 3 | < 1 | 1,000 | > 1,000 |
| Analog 4 | < 1 | 7,000 | > 7,000 |
Data adapted from a study on pyrazolo[3,4-d]pyrimidine kinase inhibitors. The prodrugs were synthesized by adding a solubilizing moiety via an O-alkyl carbamate linker.
Experimental Protocols
Detailed Methodology 1: In Vitro Dissolution Testing for Poorly Soluble Compounds
This protocol is a general guideline for assessing the dissolution rate of a poorly soluble compound from a formulated solid dosage form, as recommended by the FDA.[10]
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Apparatus: USP Apparatus 2 (Paddle) is commonly used.
-
Dissolution Medium:
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Start with a physiologically relevant medium, such as 0.1 N HCl (pH 1.2) to simulate gastric fluid.
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For poorly soluble drugs, the medium may need to be modified to achieve sink conditions (the volume of medium should be at least three times that required to form a saturated solution). This can be achieved by adding a surfactant (e.g., 0.5-2% sodium lauryl sulfate). The choice and concentration of the surfactant should be justified.[10]
-
The total volume is typically 900 mL.
-
-
Procedure:
-
Maintain the medium temperature at 37 ± 0.5 °C.
-
Set the paddle speed to a justified rate, typically 50 or 75 rpm.[10]
-
Place the dosage form (e.g., tablet or capsule) into the vessel.
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Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately using a suitable filter that does not adsorb the drug.
-
-
Analysis:
-
Analyze the concentration of the dissolved drug in the samples using a validated analytical method, such as HPLC-UV.
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Detailed Methodology 2: Caco-2 Permeability Assay
This protocol outlines the steps for assessing the intestinal permeability and potential for active efflux of a compound.
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days to allow them to differentiate into a polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.
-
-
Permeability Assay (Bidirectional):
-
Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A→B) Transport: Add the test compound (dissolved in transport buffer, e.g., at 10 µM) to the apical (donor) side. Add fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER) as: ER = Papp (B→A) / Papp (A→B) .
-
Detailed Methodology 3: In Vivo Oral Pharmacokinetic Study in Rats
This protocol provides a general framework for determining the key pharmacokinetic parameters of a compound after oral administration.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (or another appropriate strain).
-
For serial blood sampling, cannulate the jugular vein of the animals a day before the study.
-
Fast the animals overnight before dosing, but allow free access to water.
-
-
Dosing:
-
Prepare the dosing formulation (e.g., a solution or suspension of the compound in a suitable vehicle like 0.5% methylcellulose).
-
Administer a single oral dose of the compound via oral gavage at a predetermined volume.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) from the jugular vein cannula at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect the samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (typically LC-MS/MS) to quantify the concentration of the compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
-
-
If intravenous data is available, the absolute oral bioavailability (F%) can be calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 .
-
Visualizations
Caption: Factors contributing to the poor oral bioavailability of thiazolo[5,4-d]pyrimidine compounds.
Caption: Experimental workflow for enhancing the bioavailability of thiazolo[5,4-d]pyrimidine compounds.
Caption: Antagonism of the Adenosine A2A receptor signaling pathway by a thiazolo[5,4-d]pyrimidine.
References
- 1. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. mdpi.com [mdpi.com]
- 4. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updates on the conversion of nanosuspensions to solid oral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug [mdpi.com]
- 9. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Thiazolo[5,4-d]pyrimidines
Welcome to the technical support center for the synthesis of thiazolo[5,4-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Thiazolo[5,4-d]pyrimidines are vital in medicinal chemistry, with derivatives showing a range of biological activities, including as antiproliferative agents and receptor antagonists.[1][2][3] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research.
Troubleshooting Guide
The synthesis of thiazolo[5,4-d]pyrimidines can be challenging, with common issues including low yields, side product formation, and purification difficulties. The following table summarizes common pitfalls and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Experimental Data |
| Low Yield in Cyclization Step | - Incomplete reaction due to insufficient temperature or reaction time.- Degradation of starting materials or products under harsh conditions.- Inefficient cyclizing agent. | - Optimize reaction temperature and time. Microwave irradiation can sometimes improve yields and reduce reaction times.[1]- Use a milder cyclizing agent if possible. For example, instead of high-temperature fusion, consider using a suitable solvent. | Some syntheses achieve high yields (63-93% over six steps) using optimized solid-phase methods.[4] |
| Formation of Side Products | - Self-condensation of starting materials.- Undesired reactions at other functional groups.- Isomerization of the product. | - Protect sensitive functional groups before the reaction.- Carefully control the stoichiometry of the reactants.- Optimize the reaction temperature to minimize side reactions. | In some solid-phase syntheses, side reactions can occur at the benzylic position of the pyrimidine ring.[5] |
| Difficulty in Purification | - Presence of closely related impurities or starting materials.- Poor solubility of the product.- Tarry byproducts. | - Utilize column chromatography with a carefully selected solvent system.- Recrystallization from an appropriate solvent can be effective.- For solid-phase synthesis, ensure thorough washing of the resin at each step.[6] | Purification of some derivatives may require column chromatography, while others can be precipitated with high purity.[5] |
| Poor Yield in Chlorination Step (e.g., with POCl₃) | - Incomplete conversion of the hydroxyl group to the chloro group.- Degradation of the scaffold under the harsh, acidic conditions of refluxing POCl₃. | - Increase the reaction time or temperature, but monitor for degradation.- Use a co-solvent like N,N-dimethylaniline to moderate the reactivity.- Consider alternative chlorinating agents if the substrate is sensitive. | Refluxing with POCl₃ is a common method to obtain the chloro derivative, which is a key intermediate for further substitutions.[7] |
| Low Yield in Amination/Substitution Reactions | - Poor nucleophilicity of the incoming amine.- Steric hindrance around the reaction center.- Deactivation of the heterocyclic ring. | - Use a stronger base or a higher reaction temperature to facilitate the substitution.- Employ a catalyst, such as a palladium catalyst for Suzuki couplings, to introduce aryl or heteroaryl groups.[1]- Microwave-assisted heating can enhance the rate of nucleophilic substitution. | Nucleophilic substitution of a chloro group with various amines is a widely used method to introduce diversity.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the thiazolo[5,4-d]pyrimidine core?
A1: Common starting materials are often substituted 4-aminothiazole-5-carboxamides or appropriately substituted pyrimidines. For instance, 4-amino-3-phenyl-2-thioxothiazol-5-carboxamide can be reacted with aldehydes or acetic anhydride to form the thiazolo[5,4-d]pyrimidine ring system.[7][10] Another approach involves starting with a substituted pyrimidine, such as 4,6-dichloro-5-aminopyrimidine, and reacting it with an isothiocyanate.[8][11]
Q2: I am observing a complex mixture of products in my cyclization reaction. What could be the cause?
A2: A complex product mixture can arise from several factors. If using high temperatures, thermal degradation of your starting materials or the desired product might be occurring. Side reactions, such as self-condensation of reactants or reactions involving other functional groups on your molecule, are also common. It is crucial to carefully control the reaction conditions, especially temperature, and to consider protecting sensitive functional groups.
Q3: My purified thiazolo[5,4-d]pyrimidine product has very low solubility. How can I improve this for biological testing?
A3: Poor solubility is a common issue with planar heterocyclic compounds. To improve solubility for biological assays, you can try preparing different salt forms (e.g., hydrochloride or mesylate salts) if your molecule has a basic nitrogen atom. Alternatively, you can introduce solubilizing groups, such as morpholine or piperazine moieties, during the synthesis.
Q4: Is solid-phase synthesis a viable option for creating a library of thiazolo[5,4-d]pyrimidine derivatives?
A4: Yes, solid-phase synthesis has been successfully employed to generate libraries of thiazolo[4,5-d]pyrimidine derivatives, a related scaffold, and the principles can be applied to thiazolo[5,4-d]pyrimidines.[4][6] This approach allows for the efficient introduction of diversity at various positions of the scaffold.[12] However, it requires careful optimization of reaction conditions to ensure complete reactions and efficient cleavage from the solid support.
Q5: What analytical techniques are most useful for characterizing the final thiazolo[5,4-d]pyrimidine products?
A5: A combination of spectroscopic methods is essential for unambiguous characterization. ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the structure and purity of the compound. Mass spectrometry (MS) is used to confirm the molecular weight. Infrared (IR) spectroscopy can help identify key functional groups. For crystalline compounds, single-crystal X-ray diffraction provides definitive structural confirmation.[9]
Experimental Protocols
General Protocol for the Synthesis of 7-Chloro-thiazolo[5,4-d]pyrimidines
This protocol is based on the common transformation of a 7-hydroxy-thiazolo[5,4-d]pyrimidine to its corresponding 7-chloro derivative, a key intermediate for further functionalization.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the 7-hydroxy-thiazolo[5,4-d]pyrimidine derivative.
-
Reaction: Add an excess of phosphorus oxychloride (POCl₃). The reaction can be run neat or with a high-boiling point solvent.
-
Heating: Heat the mixture to reflux and maintain for several hours (typically 2-6 hours), monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid product that precipitates is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, butanol) or by column chromatography.[7][9]
General Protocol for Nucleophilic Substitution of 7-Chloro-thiazolo[5,4-d]pyrimidines with Amines
This protocol describes the introduction of an amino substituent at the 7-position.
-
Preparation: In a sealed tube or a microwave vial, dissolve the 7-chloro-thiazolo[5,4-d]pyrimidine derivative in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Addition of Amine: Add an excess of the desired primary or secondary amine (typically 2-5 equivalents).
-
Heating: Heat the reaction mixture. Conventional heating under reflux or microwave irradiation (e.g., 120-160 °C) can be used to drive the reaction to completion.[1]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The residue is then purified by column chromatography or recrystallization to yield the desired 7-amino-thiazolo[5,4-d]pyrimidine.[9]
Visualizations
Synthetic Workflow
Caption: A generalized workflow for the synthesis of substituted thiazolo[5,4-d]pyrimidines.
Signaling Pathway Inhibition
Many thiazolo[5,4-d]pyrimidine derivatives act as antagonists at adenosine receptors, which are G protein-coupled receptors (GPCRs). The diagram below illustrates a simplified signaling cascade that can be inhibited by such antagonists.
Caption: Inhibition of Adenosine Receptor Signaling by a Thiazolo[5,4-d]pyrimidine Antagonist.[1]
References
- 1. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. SYNTHESIS OF SOME THIAZOLO[5,4-D] PYRIMIDINES | Scilit [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Experimental Conditions for Kinase Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their kinase inhibition assays. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a kinase assay, and how is it related to the Z'-factor?
A good signal-to-noise ratio is essential for distinguishing a true inhibitor effect from background noise. While the specific ratio can vary by assay type, a more robust and standardized measure of assay quality is the Z'-factor.[1] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening (HTS).[1][2]
Q2: Why are my IC50 values for the same inhibitor inconsistent between experiments?
Poor reproducibility of IC50 values is a common issue that can arise from several factors:
-
Reagent Variability: Ensure the purity and activity of your kinase preparation, as contaminating kinases can lead to false activity. The quality and concentration of the substrate are also critical.
-
Assay Conditions: Maintain consistent incubation times and temperatures, as enzyme activity is highly sensitive to these parameters.[1][3][4][5] It is crucial to operate within the linear range of the reaction, typically below 20-30% substrate turnover, to ensure initial velocity conditions.[1]
-
DMSO Concentration: The final concentration of DMSO, the solvent for many inhibitors, should be kept consistent across all wells as it can impact kinase activity.[6]
-
Pipetting and Dispensing Errors: Inaccurate liquid handling can introduce significant variability, especially in low-volume assays. Maintaining a consistent order of reagent addition is also important.
Q3: How does the ATP concentration affect the apparent potency of an ATP-competitive inhibitor?
For ATP-competitive inhibitors, the concentration of ATP is a critical parameter.[7] Using an ATP concentration that is too high can make the inhibitor appear less potent.[1][7] For robust IC50 determination, the ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.[1]
Q4: What is compound interference, and how can I mitigate it?
Compound interference can lead to false positives or false negatives.[6] Common types of interference include:
-
Fluorescent Compounds: Test compounds that are fluorescent can interfere with fluorescence-based detection methods. This can be checked by measuring the fluorescence of the compound alone.
-
Luciferase Inhibition: In luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®), compounds that inhibit luciferase can be mistaken for kinase inhibitors.[8] A counterscreen against luciferase can address this.
-
Compound Aggregation: Small molecules can self-associate to form colloidal particles that non-specifically sequester and denature proteins, leading to a false positive signal of inhibition.[7] Including a small amount of a non-ionic detergent, such as 0.01% Triton X-100, can often disrupt these aggregates.[7]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can obscure the specific signal from the kinase reaction, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Compound Interference | Test for autofluorescence of the compound or its ability to inhibit the detection system (e.g., luciferase). Run controls with the compound but without the kinase.[7] |
| Contaminated Reagents | Use high-purity reagents. For example, ADP contamination in an ATP stock can lead to high background in ADP-detection assays.[1] |
| Incorrect Plate Choice | For luminescence assays, use solid white microplates to maximize the signal and prevent crosstalk. For fluorescence assays, use black plates to minimize background fluorescence.[1] |
| High ATP Concentration | In assays measuring ATP depletion or ADP formation, high ATP concentrations can contribute to a high background.[7] Optimize the ATP concentration, ideally at or near the Km of the kinase.[1][7] |
| Non-Specific Binding | The inhibitor or other components may bind non-specifically to the plate. Consider including a small amount of detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer.[7] |
Issue 2: Low Signal or Low Signal-to-Noise Ratio
A weak signal or a low signal-to-noise ratio can make it difficult to accurately determine inhibitor potency.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inactive Enzyme | The kinase may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[1] Always use a fresh aliquot of the enzyme if possible. |
| Suboptimal Reagent Concentrations | The enzyme or substrate concentrations may be too low.[1] Titrate the enzyme to find a concentration that produces a robust signal within the linear range of the reaction, then optimize the substrate concentration.[1] |
| Incorrect Reaction Conditions | The buffer pH, temperature, or incubation time may not be optimal for the enzyme.[1] Ensure these are consistent and optimized for your specific kinase. |
| Substrate Issues | The chosen substrate may not be suitable for the kinase or may have degraded.[1] Verify the substrate's integrity and suitability. |
| Insufficient Product Formation | If the kinase concentration is too low, the amount of product formed may not be sufficient to generate a signal significantly above background.[7] |
Experimental Workflows & Protocols
General Kinase Assay Workflow
Caption: General workflow for a kinase inhibition assay.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol outlines a general procedure for a luminescence-based kinase assay that measures ATP consumption.
-
Reagent Preparation:
-
Kinase Buffer (2X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Kinase Solution (2X): Dilute the kinase enzyme to a 2X working concentration in 1X kinase buffer.
-
Substrate/ATP Solution (4X): Prepare a 4X solution of the substrate and ATP in 1X kinase buffer. The final ATP concentration should be at the Km for the kinase.
-
Inhibitor Solutions (4X): Prepare serial dilutions of the inhibitor in DMSO, then dilute in 1X kinase buffer to a 4X final concentration.
-
Detection Reagent: Prepare the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X inhibitor solution to the wells. For positive controls, add 5 µL of buffer with DMSO.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls. For negative controls, add 10 µL of 1X kinase buffer.
-
Add 5 µL of the 4X substrate/ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add 20 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence.
-
Protocol 2: TR-FRET Kinase Assay
This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[9]
-
Kinase Solution (2X): Prepare a 2X solution of the kinase in Assay Buffer.
-
Substrate/ATP Solution (2X): Prepare a 2X solution of a fluorescently labeled substrate and ATP in Assay Buffer.
-
Antibody Solution: Prepare a solution of a terbium-labeled anti-phospho-specific antibody in a suitable buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of serially diluted inhibitor to the wells.
-
Add 5 µL of the 2X Kinase solution.
-
Add 10 µL of the 2X Substrate/ATP solution to initiate the reaction.
-
Incubate at room temperature for 60-120 minutes.
-
Add 10 µL of the Antibody Solution.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (Excitation: ~340 nm, Emission: Donor ~615 nm and Acceptor ~665 nm).[9]
-
Protocol 3: AlphaScreen Kinase Assay
This protocol outlines a general AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for kinase activity.
-
Reagent Preparation:
-
Assay Buffer: As appropriate for the kinase.
-
Kinase Solution (2X): Prepare a 2X solution of the kinase in Assay Buffer.
-
Substrate/ATP Solution (2X): Prepare a 2X solution of a biotinylated substrate and ATP in Assay Buffer.
-
Stop/Detection Mix: Prepare a mix of streptavidin-coated Donor beads and anti-phospho-specific antibody-coated Acceptor beads in an appropriate buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of serially diluted inhibitor to the wells.
-
Add 2.5 µL of the 2X Kinase solution.
-
Add 5 µL of the 2X Substrate/ATP solution to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 10 µL of the Stop/Detection Mix.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Troubleshooting Logic for Inconsistent IC50 Values
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 4. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ebiotrade.com [ebiotrade.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
validating the anticancer activity of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine
Thiazolo[5,4-d]pyrimidines, a class of heterocyclic compounds analogous to purines, have emerged as a promising scaffold in the development of novel anticancer agents.[1][2] Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, leading to potent antiproliferative activity. This guide provides a comparative analysis of the anticancer activity of various thiazolo[5,4-d]pyrimidine derivatives, supported by experimental data and detailed protocols for key assays.
Comparative Anticancer Activity
The anticancer efficacy of thiazolo[5,4-d]pyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. Lower IC50 values indicate greater potency.
While direct data for "(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine" is not available in the reviewed literature, the activity of structurally related compounds provides valuable insights into the potential of this chemical class. The presence of a chlorine atom at the 7-position of the thiazolo[5,4-d]pyrimidine ring has been shown to favorably modulate anticancer activity.[2]
Below is a summary of the in vitro cytotoxic activity of several thiazolo[5,4-d]pyrimidine derivatives against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Thiazolo[5,4-d]pyrimidine Derivatives (IC50 in µM)
| Compound/Derivative | MGC-803 (Gastric) | HGC-27 (Gastric) | A549 (Lung) | H1650 (Lung) | MCF-7 (Breast) | Renal Cancer | Melanoma | Reference Drug |
| Compound 7i | 4.64[1][3][4] | 5.07[1][3][4] | - | - | - | - | - | - |
| Compound 7a | 5.13[1] | - | - | - | - | - | - | - |
| Compound 24 | 1.03[4] | - | - | - | - | - | - | - |
| Compound 207 | - | - | Active[5] | Active[5] | - | - | - | - |
| Compound 208 | - | Good[5] | - | - | - | - | - | - |
| Compound 35 | - | - | - | - | - | - | - | GI50: 1.07 µM[6] |
| 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (5a) | - | - | Active[7] | - | - | Active[7] | Active[7] | - |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | - | - | - | - | - | Active[2] | - | - |
| 7-chloro-(3-fluoropheny)-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3d) | - | - | - | - | - | - | C32: 24.4, A375: 25.4[2] | - |
| Doxorubicin | - | - | - | - | - | - | - | Potent |
Note: "-" indicates data not available in the cited sources. "Active" or "Good" indicates reported activity without specific IC50 values provided in the abstract.
Mechanism of Action
Several studies indicate that thiazolo[5,4-d]pyrimidine derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death).[4][5] This is often achieved by modulating the expression of key regulatory proteins. For instance, some derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspases-3 and -9.[5] Another identified mechanism for some thiazolo[3,2-a]pyrimidines is the inhibition of Topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway affected by these compounds and a typical workflow for evaluating their anticancer activity.
Caption: Apoptosis induction pathway by thiazolo[5,4-d]pyrimidine derivatives.
Caption: Experimental workflow for evaluating anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to assess anticancer activity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazolo[5,4-d]pyrimidine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay uses flow cytometry to distinguish between live, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
References
- 1. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiazolo[5,4-d]pyrimidine Analogs and Other Heterocyclic Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The comparators selected for this guide, Dasatinib and Bosutinib, are both FDA-approved tyrosine kinase inhibitors that share a bicyclic heterocyclic core and are used in the treatment of chronic myeloid leukemia (CML). Additionally, we will include data on experimental pyrazolo[3,4-d]pyrimidine compounds to showcase the broader potential of this structural class.
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the inhibitory activity of selected kinase inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor.
| Compound Name/Class | Core Structure | Target Kinase(s) | IC50 (nM) |
| (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine | Thiazolo[5,4-d]pyrimidine | Data not available | Data not available |
| Dasatinib | Aminothiazole derivative | BCR-ABL, SRC family, c-KIT, EPHA2, PDGFRβ | <1 (BCR-ABL) |
| Bosutinib | Quinolinecarbonitrile derivative | BCR-ABL, SRC family (Src, Lyn, Hck) | 1.2 (BCR-ABL), 1.0 (Src) |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 11) | Pyrazolo[3,4-d]pyrimidine | Bruton's tyrosine kinase (BTK) | 7.95[1] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 14) | Pyrazolo[3,4-d]pyrimidine | Cyclin-dependent kinase 2 (CDK2) | 57[2] |
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors function, a diagram of a relevant signaling pathway is provided below, along with a typical experimental workflow for characterizing kinase inhibitors.
Caption: Simplified signaling pathways downstream of BCR-ABL and receptor tyrosine kinases.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
Test inhibitor (e.g., this compound)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted kinase enzyme solution to each well.
-
Kinase Reaction Initiation: Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[3]
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition against the log concentration of the inhibitor to determine the GI50 value.[4]
Western Blot for Target Kinase Inhibition
This technique is used to detect the phosphorylation status of a kinase's substrate, providing a direct measure of the inhibitor's effect in a cellular context.
Materials:
-
Cell line of interest
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-substrate and anti-total-substrate)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor for a specified time. Lyse the cells in ice-cold lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate to serve as a loading control.[4][5]
Conclusion
While direct experimental data for this compound is not currently available, the broader class of thiazolo[5,4-d]pyrimidines and related heterocyclic scaffolds have demonstrated significant potential as kinase inhibitors. The comparative data on established drugs like Dasatinib and Bosutinib, along with emerging experimental compounds, provide a valuable framework for evaluating novel molecules within this chemical space. The provided experimental protocols offer a standardized approach for researchers to characterize the potency and cellular effects of new kinase inhibitors. Future studies on this compound and its analogs, utilizing the described methodologies, will be crucial in elucidating their therapeutic potential.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Profiling of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine
Abstract
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of the novel compound (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine, herein designated as CTPT-amine. Based on its structural scaffold, a common feature in kinase inhibitors, this document outlines its potential inhibitory action against a hypothesized primary target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. The performance of CTPT-amine is benchmarked against established VEGFR2 inhibitors, including multi-targeted and selective agents. This guide is intended for researchers, scientists, and drug development professionals to illustrate a framework for evaluating the selectivity and potential off-target effects of novel small molecule inhibitors. All data presented for CTPT-amine is hypothetical and for illustrative purposes.
Introduction
This compound (CTPT-amine) is a novel heterocyclic compound featuring a thiazolo[5,4-d]pyrimidine core. This scaffold is prevalent in a multitude of biologically active agents, particularly protein kinase inhibitors. Given the frequent dysregulation of kinase signaling in diseases such as cancer, the characterization of novel kinase inhibitors is of paramount importance. A critical aspect of this characterization is the determination of the compound's selectivity—its potency against the intended target versus its activity against other related and unrelated proteins (off-targets).
This guide presents a hypothetical cross-reactivity profile for CTPT-amine, with VEGFR2 as its presumed primary target. VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, making it a validated and compelling target for anti-cancer therapies.[1][2] The activity of CTPT-amine is compared with several well-characterized VEGFR2 inhibitors to provide context for its potential therapeutic window and to anticipate potential side effects based on its off-target profile.
Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity (IC50 in nM) of CTPT-amine against its primary target, VEGFR2, and a panel of selected off-target kinases. The data is compared with established multi-targeted and selective VEGFR2 inhibitors. Lower values indicate higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | CTPT-amine (Hypothetical) | Sunitinib (Multi-targeted) | Sorafenib (Multi-targeted) | Axitinib (VEGFR-selective) | Pazopanib (Multi-targeted) | CHMFL-VEGFR2-002 (VEGFR2-selective) |
| VEGFR2 | 15 | 80 | 90 | 0.2 | 30 | 25 |
| VEGFR1 | 85 | - | - | 0.1 | 10 | >10,000 |
| VEGFR3 | 120 | - | 20 | 0.1-0.3 | 47 | >10,000 |
| PDGFRβ | 450 | 2 | 58 | 1.6 | 84 | 618 |
| c-Kit | 600 | - | 58 | 1.7 | 74 | >10,000 |
| FGFR1 | >10,000 | - | - | - | 140 | >10,000 |
| RET | >10,000 | - | - | - | - | >10,000 |
| CSF1R | >5,000 | - | - | - | 146 | >10,000 |
| B-Raf | >10,000 | - | 20 | - | - | - |
Data for comparator compounds compiled from multiple sources.[3][4][5][6][7] Note: IC50 values represent biochemical enzyme inhibition. The hypothetical data for CTPT-amine suggests it is a potent VEGFR2 inhibitor with moderate selectivity against other VEGFR isoforms and significantly less activity against other related tyrosine kinases like PDGFRβ and c-Kit.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach for profiling CTPT-amine, the following diagrams are provided.
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by CTPT-amine.[8][9][10]
Caption: General experimental workflow for the profiling of a novel kinase inhibitor.
Experimental Protocols
The following protocols are standard methodologies for determining the in vitro potency and selectivity of a kinase inhibitor.
In Vitro VEGFR2 Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of CTPT-amine to inhibit the enzymatic activity of the VEGFR2 kinase domain.[11]
-
Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR2 kinase domain in the presence of ATP. The inhibitory effect of the test compound is measured as a reduction in the phosphorylation signal, often detected via luminescence (quantifying remaining ATP).[12][13]
-
Materials:
-
Recombinant Human VEGFR2 kinase domain
-
Kinase Buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP (at a concentration near the Km for VEGFR2)
-
Test Compound (CTPT-amine) and control inhibitors, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Solid white 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of CTPT-amine in DMSO. Further dilute in kinase buffer to achieve the final assay concentrations. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add VEGFR2 enzyme to the kinase buffer in the wells of the 384-well plate.
-
Add the diluted CTPT-amine or DMSO (vehicle control) to the wells. Incubate for 10-20 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and quantify kinase activity by adding the ADP-Glo™ reagent, which measures the amount of ADP produced (proportional to kinase activity).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all measurements.
-
Calculate the percent inhibition for each CTPT-amine concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the CTPT-amine concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Kinase Selectivity Profiling
This protocol is used to assess the activity of CTPT-amine against a broad panel of protein kinases to determine its selectivity profile.[14][15][16]
-
Principle: The inhibitor is tested at one or more fixed concentrations against a large number of different kinases in parallel biochemical assays. The percent inhibition for each kinase is determined, providing a snapshot of the compound's off-target activities.
-
Procedure:
-
A pre-defined panel of recombinant kinases is used (e.g., a commercially available panel representing a cross-section of the human kinome).
-
Kinase reactions are set up in a high-throughput format (e.g., 384-well plates), similar to the primary target assay described above. Each reaction contains a specific kinase, its optimized substrate, and ATP at a concentration near the respective Km.
-
CTPT-amine is added to each reaction at a fixed concentration (e.g., 1 µM).
-
Reactions are incubated, stopped, and the activity of each kinase is measured.
-
-
Data Analysis:
-
The percent inhibition of each kinase by CTPT-amine is calculated relative to a vehicle control.
-
The results are often presented as a heatmap or a dendrogram to visualize the selectivity profile. Kinases that are significantly inhibited (e.g., >50% inhibition at 1 µM) are identified as potential off-targets and may be selected for full IC50 determination.
-
Conclusion
This guide presents a hypothetical but representative framework for the cross-reactivity profiling of a novel thiazolo[5,4-d]pyrimidine-based compound, CTPT-amine. By benchmarking its presumed activity against VEGFR2 and a panel of off-target kinases with established inhibitors, we can begin to predict its therapeutic potential and liabilities. The outlined experimental protocols provide a clear path for obtaining the necessary data to build such a profile for any novel kinase inhibitor. A highly selective inhibitor like CHMFL-VEGFR2-002 may offer a better safety profile compared to multi-targeted agents, though the latter can sometimes provide broader efficacy.[4][7] The hypothetical profile of CTPT-amine suggests a promising candidate with good selectivity, warranting further investigation through the detailed methodologies described herein.
References
- 1. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altmeyers.org [altmeyers.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. reactionbiology.com [reactionbiology.com]
Control Experiments for Kinase Inhibitor Studies: A Comparative Guide for (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and interpreting control experiments for studies involving the novel compound (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine, a molecule belonging to a class of compounds frequently investigated for their kinase inhibitory potential. Rigorous control experiments are paramount to validate findings, ensuring that observed biological effects are attributable to the specific inhibition of the intended target and not a consequence of off-target activities or experimental artifacts.
Distinguishing On-Target vs. Off-Target Effects
A primary challenge in kinase inhibitor research is confirming that the observed cellular phenotype is a direct result of the intended kinase's inhibition.[1] The following experimental controls are essential for addressing this.
Table 1: Comparison of Methodologies for On-Target vs. Off-Target Effect Validation
| Experimental Approach | Description | Advantages | Limitations |
| Structurally Unrelated Inhibitor | Use an inhibitor with a different chemical scaffold that targets the same kinase.[1] | If both inhibitors produce the same phenotype, it strengthens the conclusion of an on-target effect.[1] | A suitable structurally unrelated inhibitor may not be available. |
| Rescue Experiments | Express a form of the target kinase that is resistant to the inhibitor. | A definitive method to demonstrate on-target activity.[1] | Technically challenging to generate and validate a resistant mutant. |
| Kinase Panel Screening | Test the compound against a broad panel of kinases. | Provides a comprehensive overview of the inhibitor's selectivity. | Can be costly and may not include all kinases present in the cell type of interest. |
| Phosphoproteomics | Global analysis of protein phosphorylation changes in response to the inhibitor. | Unbiased approach to identify on- and off-target signaling pathways affected. | Requires specialized equipment and bioinformatics expertise for data analysis. |
Essential Controls for In Vitro and Cell-Based Assays
Proper controls are critical for the validation and interpretation of both biochemical and cellular assays. These controls help to rule out confounding factors and ensure the reliability of the obtained data.
In Vitro Kinase Assays
An in vitro kinase assay directly measures the ability of a compound to inhibit the activity of a purified kinase.[2][3][4][5][6]
Table 2: Control Experiments for In Vitro Kinase Assays
| Control | Purpose | Expected Outcome |
| No Enzyme Control | To measure the background signal in the absence of kinase activity. | Minimal to no signal. |
| No Substrate Control | To ensure the signal is dependent on substrate phosphorylation. | Minimal to no signal. |
| Vehicle Control (e.g., DMSO) | To account for any effects of the inhibitor's solvent on kinase activity.[1] | Uninhibited kinase activity. |
| Positive Control Inhibitor | To validate the assay's ability to detect inhibition.[7] | Known and reproducible inhibition of kinase activity. |
| ATP Concentration Variation | To determine the mechanism of inhibition (e.g., ATP-competitive). | Changes in IC50 value with varying ATP concentrations suggest an ATP-competitive inhibitor. |
Cell-Based Assays
Cell-based assays are crucial for understanding the effect of the inhibitor in a more physiologically relevant context.[8]
Cell Viability Assays: These assays, such as MTT, MTS, or ATP-based assays, measure the overall health of a cell population after treatment with the compound.[9][10][11][12]
Western Blotting for Phosphoprotein Analysis: This technique is used to assess the phosphorylation state of the target kinase and its downstream substrates.[13][14][15][16]
Table 3: Control Experiments for Cell-Based Assays
| Control | Purpose | Expected Outcome |
| Untreated Cells | To establish a baseline for cell viability and protein phosphorylation. | Normal cell viability and basal levels of phosphorylation. |
| Vehicle Control (e.g., DMSO) | To control for any effects of the solvent on the cells.[1] | Similar to untreated cells. |
| Positive Control Treatment | To confirm that the cellular pathway of interest can be modulated (e.g., a known activator or inhibitor).[17] | Expected change in phenotype or phosphorylation. |
| Dose-Response and Time-Course | To determine the potency (EC50/IC50) and the dynamics of the inhibitor's effect.[1] | A concentration- and time-dependent effect on the measured endpoint. |
| Total Protein Loading Control (for Western Blot) | To ensure equal protein loading across lanes.[17] | Consistent band intensity for a housekeeping protein (e.g., GAPDH, β-actin) or total protein stain. |
| Phosphatase Treatment of Lysates | To confirm the specificity of phospho-specific antibodies.[16] | Loss of signal for the phospho-specific antibody after phosphatase treatment.[16] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Generic)
This protocol provides a general framework for an in vitro kinase assay. Specific conditions such as buffer composition, enzyme and substrate concentrations, and incubation times should be optimized for the specific kinase of interest.
-
Prepare Reagents :
-
Kinase Buffer: Prepare a suitable buffer containing components like Tris-HCl, MgCl₂, and DTT.
-
Kinase: Dilute the purified kinase to the desired concentration in kinase buffer.
-
Substrate: Prepare the substrate (peptide or protein) in kinase buffer.
-
ATP: Prepare a stock solution of ATP. For radiometric assays, include [γ-³²P]ATP.[5]
-
Test Compound: Prepare serial dilutions of this compound and control inhibitors.
-
-
Assay Setup :
-
In a microplate, add the kinase buffer, substrate, and test compound/vehicle.
-
Initiate the reaction by adding the kinase.
-
Pre-incubate for a defined period at the optimal temperature.
-
-
Kinase Reaction :
-
Start the kinase reaction by adding ATP.[2]
-
Incubate for the desired time at the optimal temperature.
-
-
Reaction Termination and Detection :
-
Data Analysis :
-
Quantify the signal for each reaction.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of this compound, vehicle control, and a positive control for cytotoxicity.
-
Incubation : Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9][10]
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot for Phosphorylated Proteins
-
Cell Lysis : After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation : Mix the lysates with SDS-PAGE sample buffer and heat at 95°C for 5 minutes to denature the proteins.[13][14]
-
Gel Electrophoresis : Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C with gentle agitation.[14]
-
Washing : Wash the membrane several times with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[14]
-
Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro kinase assay [protocols.io]
- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [bio-protocol.org]
- 5. revvity.com [revvity.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [france.promega.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. m.youtube.com [m.youtube.com]
A Comparative Analysis of Thiazolo[5,4-d]pyrimidine Derivatives: A Guide for Drug Discovery Professionals
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparative analysis of thiazolo[5,4-d]pyrimidine derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. The fused thiazole and pyrimidine ring system serves as a versatile scaffold, giving rise to derivatives with a wide array of biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate informed decision-making in drug discovery and development projects.
Comparative Analysis of Biological Activities
Thiazolo[5,4-d]pyrimidine derivatives have been extensively investigated for their therapeutic potential, primarily as anticancer agents and adenosine receptor antagonists. The following sections provide a comparative overview of their performance, supported by experimental data.
Anticancer Activity
A significant number of thiazolo[5,4-d]pyrimidine derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines. The antiproliferative activity is often attributed to the induction of apoptosis through the intrinsic pathway. Key structure-activity relationship (SAR) studies indicate that substitutions at the 2, 5, and 7-positions of the thiazolo[5,4-d]pyrimidine core are crucial for modulating anticancer potency and selectivity. For instance, certain substitutions can enhance activity against specific cancer cell lines while exhibiting lower toxicity towards normal cells.
Below is a table summarizing the half-maximal inhibitory concentration (IC50) values of selected thiazolo[5,4-d]pyrimidine derivatives against various cancer cell lines, compared with the established chemotherapeutic agent, Doxorubicin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Citation(s) |
| Thiazolo[5,4-d]pyrimidine Derivatives | |||
| Compound 7i | MGC-803 (Gastric Cancer) | 4.64 | [1] |
| Compound 7i | HGC-27 (Gastric Cancer) | 5.07 | [1] |
| Compound 4k | A549 (Lung Cancer) | 1.4 | [2] |
| Compound 4k | NCI-H322 (Lung Cancer) | 7.1 | [2] |
| Compound 4k | A431 (Epidermal Cancer) | 3.1 | [2] |
| Compound 4k | T98G (Glioblastoma) | 3.4 | [2] |
| Compound 4a | HL-60 (Leukemia) | 8 | [2] |
| Alternative Anticancer Agent | |||
| Doxorubicin | MCF-7 (Breast Cancer) | 2.50 | [3] |
| Doxorubicin | HepG2 (Liver Cancer) | 12.2 | [3] |
| Doxorubicin | A549 (Lung Cancer) | > 20 | [3] |
| Doxorubicin | HeLa (Cervical Cancer) | 2.9 | [3] |
Adenosine Receptor Antagonism
Thiazolo[5,4-d]pyrimidine derivatives have also emerged as potent antagonists of adenosine receptors, particularly the A1 and A2A subtypes. These G protein-coupled receptors are implicated in a variety of physiological processes, making them attractive targets for the treatment of neurological and inflammatory disorders. The affinity of these derivatives for adenosine receptors can be finely tuned by modifying the substituents on the core scaffold.
The following table presents the inhibitory constant (Ki) and/or IC50 values of representative thiazolo[5,4-d]pyrimidine derivatives for human adenosine A1 and A2A receptors, in comparison to the well-known non-selective adenosine receptor antagonists, caffeine and theophylline.
| Compound/Drug | Receptor Subtype | Ki (nM) | IC50 (nM) | Citation(s) |
| Thiazolo[5,4-d]pyrimidine Derivatives | ||||
| Compound 18 | hA1 | 1.9 | - | [4][5] |
| Compound 18 | hA2A | 0.06 | - | [4][5] |
| Compound 3 | hA1 | 10.2 | 13.4 | [6] |
| Compound 3 | hA2A | 4.72 | 5.34 | [6] |
| Compound 4 | hA3 | 18 | - | [7] |
| Alternative Adenosine Receptor Antagonists | ||||
| Caffeine | A1 | 12,000 | - | [1] |
| Caffeine | A2A | 24,000 | - | [1] |
| Theophylline | A1 | 8,500 | - | [6] |
| Theophylline | A2A | 1,710 | - | [6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Thiazolo[5,4-d]pyrimidine derivatives
-
Cancer cell lines (e.g., MGC-803, A549, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[8][9]
-
Compound Treatment: Prepare serial dilutions of the thiazolo[5,4-d]pyrimidine derivatives in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48-72 hours.[8][9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Radioligand Binding Assay for Adenosine Receptor Antagonism
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
Thiazolo[5,4-d]pyrimidine derivatives
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]CGS21680 for A2A receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known non-radiolabeled ligand)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically at or near its Kd value), and varying concentrations of the thiazolo[5,4-d]pyrimidine derivative.[10][11]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[10][11]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[10][11]
-
Radioactivity Measurement: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.[10][11]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value of the test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[10][11]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which thiazolo[5,4-d]pyrimidine derivatives exert their biological effects is crucial for their rational design and development.
Intrinsic Apoptosis Pathway in Cancer Cells
Several thiazolo[5,4-d]pyrimidine derivatives induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This process is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases. Western blot analysis has confirmed the cleavage of PARP-1 and procaspase-3, key events in the execution phase of apoptosis, following treatment with active derivatives.[2]
Caption: Intrinsic apoptosis pathway induced by thiazolo[5,4-d]pyrimidine derivatives.
Adenosine Receptor Signaling Pathway
Thiazolo[5,4-d]pyrimidine derivatives that act as adenosine receptor antagonists interfere with the canonical G protein-coupled receptor signaling pathways. For instance, antagonism of A1 receptors, which are coupled to Gi proteins, leads to an increase in adenylyl cyclase activity and subsequent cAMP production. Conversely, antagonism of A2A receptors, coupled to Gs proteins, would be expected to decrease cAMP levels. This modulation of the cAMP/PKA signaling cascade underlies many of the physiological effects of these compounds.[12][13][14]
Caption: Simplified adenosine receptor signaling pathway and the antagonistic action of thiazolo[5,4-d]pyrimidine derivatives.
Conclusion
The thiazolo[5,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, yielding derivatives with potent and diverse biological activities. The comparative data presented in this guide highlight their potential as anticancer agents and adenosine receptor antagonists, often exhibiting superior potency compared to established compounds. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for researchers to build upon in their drug discovery efforts. Further optimization of this versatile scaffold, guided by the structure-activity relationships discussed, holds significant promise for the development of novel and effective therapeutics.
References
- 1. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic induction of apoptosis by combination of BTK and dual mTORC1/2 inhibitors in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. theophylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. advetresearch.com [advetresearch.com]
- 8. Regorafenib Induces Apoptosis and Inhibits Metastatic Potential of Human Bladder Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Regorafenib on P2X7 Receptor Expression and Different Oncogenic Signaling Pathways in a Human Breast Cancer Cell Line: A Potential of New Insight of the Antitumor Effects of Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regorafenib suppresses epidermal growth factor receptor signaling-modulated progression of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vemurafenib potently induces endoplasmic reticulum stress-mediated apoptosis in BRAFV600E melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of adenosine receptors in the central action of caffeine - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Thiazolo[5,4-d]pyrimidine Kinase Inhibitor Against Established EGFR-Targeted Therapies
A Comparative Guide for Drug Development Professionals
This guide provides a framework for the preclinical benchmarking of a novel investigational compound, (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine, against the established first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib. Given that the thiazolo[5,4-d]pyrimidine scaffold is a known pharmacophore for kinase inhibitors, this document outlines a hypothetical evaluation of the compound as a potential EGFR inhibitor for non-small cell lung cancer (NSCLC).
Introduction and Rationale
The Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in oncology, particularly for NSCLC patients whose tumors harbor activating mutations in the EGFR gene.[1][2] First-generation TKIs like Gefitinib and Erlotinib have demonstrated significant clinical efficacy in these patient populations.[2][3] The core structure of our investigational compound, thiazolo[5,4-d]pyrimidine, is present in numerous kinase inhibitors, suggesting its potential as an ATP-competitive inhibitor. This guide outlines the essential in vitro and cellular assays required to profile this compound and compare its performance against current standards of care, Gefitinib and Erlotinib.
Comparative Overview of Kinase Inhibitors
A direct comparison of key attributes provides a high-level overview of the existing drugs against which our novel compound will be benchmarked.
| Feature | Gefitinib (Iressa®) | Erlotinib (Tarceva®) | This compound |
| Drug Class | EGFR Tyrosine Kinase Inhibitor | EGFR Tyrosine Kinase Inhibitor | Hypothesized EGFR Tyrosine Kinase Inhibitor |
| Mechanism of Action | Reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain. | Reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain. | To be determined. |
| Indications | First-line treatment of metastatic NSCLC with EGFR exon 19 deletions or exon 21 (L858R) mutations.[4][5] | First-line, maintenance, or second-line treatment of metastatic NSCLC with EGFR exon 19 deletions or exon 21 (L858R) mutations. First-line treatment of locally advanced, unresectable or metastatic pancreatic cancer in combination with gemcitabine.[6][7] | To be determined. |
| Common Adverse Events (>20%) | Skin reactions (rash, acne, dry skin), diarrhea, nausea, vomiting.[5][8] | Rash, diarrhea, anorexia, fatigue, nausea, vomiting.[9][10] | To be determined. |
In Vitro Efficacy: Biochemical Assays
Biochemical assays are crucial for determining the direct inhibitory activity of the compound on the purified EGFR kinase domain.
Table 3.1: Comparative Biochemical IC50 Values against EGFR
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R mutant) IC50 (nM) | EGFR (exon 19 del) IC50 (nM) |
| Gefitinib | ~100-1000+ | <100 | <100 |
| Erlotinib | 14.11 ± 0.19[11] | <100 | <100 |
| This compound | To be determined | To be determined | To be determined |
| Note: IC50 values can vary between studies. The values presented for Gefitinib and Erlotinib are representative ranges based on published literature.[12] |
Cellular Potency: Anti-Proliferative Activity
Cell-based assays are essential to assess the compound's ability to inhibit cancer cell growth and to determine its selectivity for cells with different EGFR mutation statuses.
Table 4.1: Comparative Cellular IC50 Values in NSCLC Cell Lines
| Cell Line | EGFR Status | Gefitinib IC50 (µM) | Erlotinib IC50 (nM) | This compound IC50 |
| A549 | Wild-Type | 18.90[13] | >20,000 | To be determined |
| PC-9 | exon 19 deletion | 0.03[14] | 7 | To be determined |
| H1975 | L858R/T790M | 16.40[13] | >20,000 | To be determined |
| Note: The presented IC50 values are from different studies and should be interpreted as indicative. Direct head-to-head experiments are necessary for accurate comparison. |
Visualizing the Benchmarking Process
Diagram 5.1: EGFR Signaling Pathway
Caption: EGFR signaling pathway and the mechanism of action of TKIs.
Diagram 5.2: Experimental Workflow for Kinase Inhibitor Benchmarking
Caption: A generalized workflow for benchmarking a novel kinase inhibitor.
Detailed Experimental Protocols
EGFR Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the direct inhibition of EGFR kinase activity.
-
Principle: A biotinylated poly-GT substrate and a phosphotyrosine-specific antibody labeled with a fluorescent acceptor are used. Phosphorylation of the substrate by EGFR brings the donor (Europium-chelate labeled anti-tag antibody) and acceptor fluorophores into proximity, generating a FRET signal.
-
Materials:
-
Recombinant human EGFR kinase domain (wild-type and mutants).
-
Biotinylated poly-GT substrate.
-
Europium-labeled anti-tag antibody.
-
Acceptor-labeled anti-phosphotyrosine antibody.
-
ATP.
-
Assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA).
-
Test compounds (dissolved in DMSO).
-
384-well low-volume plates.
-
Plate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Prepare serial dilutions of the test compound, Gefitinib, and Erlotinib in assay buffer.
-
In a 384-well plate, add the kinase, substrate, and test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled and acceptor-labeled antibodies).
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate percent inhibition relative to controls and determine IC50 values using a non-linear regression model.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
NSCLC cell lines (e.g., A549, PC-9, H1975).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound, Gefitinib, and Erlotinib for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Western Blot for Phosphorylated EGFR
This technique is used to confirm that the compound inhibits EGFR signaling within the cell.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR (pEGFR) and total EGFR.
-
Materials:
-
NSCLC cell lines.
-
EGF (Epidermal Growth Factor).
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-pEGFR (e.g., Tyr1068), anti-total EGFR, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Plate cells and allow them to adhere. Serum-starve the cells overnight.
-
Pre-treat the cells with the test compound, Gefitinib, or Erlotinib at various concentrations for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
-
Lyse the cells on ice and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-pEGFR or anti-total EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the inhibition of EGFR phosphorylation.
-
Conclusion
This guide provides a structured approach to the initial preclinical evaluation of this compound as a potential EGFR inhibitor. By systematically comparing its in vitro and cellular activities against the established drugs Gefitinib and Erlotinib, researchers can generate the critical data needed to assess its therapeutic potential and make informed decisions about its further development. A successful outcome from these studies would be the demonstration of superior potency against clinically relevant EGFR mutations, an improved selectivity profile, or activity against resistant forms of the enzyme.
References
- 1. Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. IRESSA® [medicalinformation.astrazeneca-us.com]
- 4. drugs.com [drugs.com]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. scispace.com [scispace.com]
- 8. Comparison of adverse events and efficacy between gefitinib and erlotinib in patients with non-small-cell lung cancer: a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Prediction of sensitivity to gefitinib/erlotinib for EGFR mutations in NSCLC based on structural interaction fingerprints and multilinear principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine to its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methodologies for validating the binding of the compound (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine to its putative biological target. While the specific target of this molecule is not definitively established in publicly available literature, its thiazolo[5,4-d]pyrimidine core is a common scaffold in a class of signaling proteins known as kinases. This guide will therefore proceed under the well-supported hypothesis that this compound is a kinase inhibitor, and for the purpose of concrete comparison, will use Src kinase as a representative target.
Src kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers, making it a significant target for therapeutic intervention. This guide will compare the binding validation of our subject compound with established Src kinase inhibitors from different chemical classes: Dasatinib, a multi-kinase inhibitor; and Saracatinib (AZD0530), a selective Src family kinase inhibitor.
Quantitative Comparison of Binding Affinity
The following table summarizes the binding affinities of this compound (hypothetical data for illustrative purposes) and two well-characterized Src kinase inhibitors.
| Compound | Chemical Class | Target(s) | IC50 (nM) vs. Src | Kd (nM) | Assay Method |
| This compound | Thiazolo[5,4-d]pyrimidine | Src Kinase (Hypothesized) | 15 | 25 | TR-FRET |
| Dasatinib | Aminopyrimidine | Multi-kinase (including Src, Bcr-Abl, c-KIT) | 0.8 | 1.2 | Kinase Activity Assay |
| Saracatinib (AZD0530) | Quinazoline | Src Family Kinases (Src, Yes, Fyn, Lck) | 2.7 | 4 | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
Accurate and reproducible experimental design is paramount in validating target engagement. Below are detailed protocols for three key assays commonly employed in the characterization of kinase inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate.
Materials:
-
Src kinase (recombinant)
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the compound dilutions to the assay plate.
-
Add 4 µL of Src kinase and biotinylated peptide substrate solution in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a solution containing EDTA, the Europium-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified Src kinase
-
Test compound
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
ITC instrument
Procedure:
-
Dialyze the Src kinase extensively against the ITC buffer.
-
Dissolve the test compound in the final dialysis buffer.
-
Degas both the protein and compound solutions.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target protein within living cells.
Materials:
-
Cells engineered to express a NanoLuc®-Src fusion protein
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
Test compounds (dissolved in DMSO)
-
White, 384-well cell culture plates
Procedure:
-
Seed the NanoLuc®-Src expressing cells into the 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ Tracer to the cells.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm and >610 nm.
-
Calculate the BRET ratio and determine the IC50 values.
Visualizing Key Processes
To further clarify the experimental logic and the biological context, the following diagrams illustrate the Src kinase signaling pathway and a typical workflow for validating a kinase inhibitor.
A Comparative Guide to the Experimental Reproducibility of Thiazolo[5,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental evaluation of thiazolo[5,4-d]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors for oncology. While specific experimental data for "(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine" (CAS 1000709-51-2) is not extensively available in peer-reviewed literature, this document outlines standardized protocols and presents representative data from closely related analogs to ensure the reproducibility of experiments for this compound class. The methodologies and expected outcomes detailed herein are based on established research on similar thiazolo[5,4-d]pyrimidine scaffolds.
Data Presentation: Comparative Biological Activity
The following tables summarize quantitative data for representative thiazolo[5,4-d]pyrimidine derivatives from published studies. This data is intended to provide a benchmark for researchers working with novel analogs such as this compound.
Table 1: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Derivatives in Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 7i | MGC-803 | Gastric Cancer | 4.64 | [1] |
| HGC-27 | Gastric Cancer | 5.07 | [1] | |
| Compound 3b | C32 | Melanoma | 24.4 | [2] |
| A375 | Melanoma | 25.4 | [2] | |
| MCF-7 | Breast Cancer | >100 | [2] | |
| DU145 | Prostate Cancer | >100 | [2] | |
| Dasatinib (Control) | K562 | CML | <0.001 | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CML: Chronic Myelogenous Leukemia
Table 2: Kinase Inhibitory Activity of Representative Thiazolo-pyrimidine Analogs
| Compound ID | Kinase Target | IC50 (nM) | Alternative Scaffold | Reference |
| Compound 18 | Aurora A | 8.0 | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | [4] |
| Aurora B | 9.2 | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | [4] | |
| Compound 13 (Dasatinib) | Src | <1 | 2-(aminopyrimidinyl)thiazole-5-carboxamide | [3] |
| Abl | <1 | 2-(aminopyrimidinyl)thiazole-5-carboxamide | [3] | |
| Compound 6r | c-KIT (V560G/D816V) | 4770 | Thiazolo[5,4-b]pyridine | [5] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
To ensure the reproducibility of experiments with this compound and its analogs, detailed experimental protocols are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound (or analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6][7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[6][7] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][8]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] The plate can be gently agitated on an orbital shaker for 15 minutes to enhance dissolution.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., Src, Abl, Aurora A)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
This compound (or analog) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)
-
384-well plates
-
Plate reader (luminescence or fluorescence-based)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, the purified kinase, and the specific substrate.[9]
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.[9]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the kinase activity.
-
For ADP-Glo™ Assay: Add the ADP-Glo™ reagent to deplete the remaining ATP, then add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used to generate a luminescent signal.[10]
-
For Antibody-based detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate in an ELISA-like format.[10]
-
-
Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: The inhibitory effect of the compound is calculated as a percentage of the uninhibited control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment.
Materials:
-
Cultured cells
-
This compound (or analog) dissolved in DMSO
-
PBS (Phosphate-buffered saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Apparatus for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[11]
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[11]
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or another sensitive protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein.[12] An isothermal dose-response can also be performed at a single temperature to determine the EC50 for target engagement.[13]
Mandatory Visualization
Below are diagrams illustrating key signaling pathways potentially modulated by thiazolo[5,4-d]pyrimidine derivatives and a typical experimental workflow.
Caption: A typical workflow for the in vitro and cell-based evaluation of a novel thiazolo[5,4-d]pyrimidine derivative.
References
- 1. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. (7-Chloro-thiazolo[5,4-d]pyrimidin-2-yl)-o-tolyl-amine_cas号1000709-51-2_(7-Chloro-thiazolo[5,4-d]pyr - CAS信息网 [cas-news.com]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
statistical analysis of data from (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine experiments
A detailed guide for researchers, scientists, and drug development professionals on the experimental evaluation of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine and related compounds.
The thiazolo[5,4-d]pyrimidine scaffold is a well-established "biologically privileged" structure in medicinal chemistry, known to be a core component of various bioactive compounds.[1][2] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative statistical analysis of experimental data from studies on various thiazolo[5,4-d]pyrimidine derivatives, offering a predictive performance context for this compound.
Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Derivatives
A significant body of research has focused on the anticancer potential of this class of compounds. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative thiazolo[5,4-d]pyrimidine derivatives against various human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 7i | MGC-803 (gastric cancer) | 4.64 | [1][2] |
| HGC-27 (gastric cancer) | 5.07 | [1][2] | |
| GES-1 (normal gastric) | >60 | [1][2] | |
| Compound 7a | MGC-803 (gastric cancer) | 5.13 | [2] |
| Compound 24 | MGC-803 (gastric cancer) | 1.03 | [3] |
| GES-1 (normal gastric) | 38.95 | [3] | |
| Compound 43 | MGC-803 (gastric cancer) | 0.85 | [3] |
| GES-1 (normal gastric) | 56.17 | [3] |
The data indicates that modifications to the thiazolo[5,4-d]pyrimidine core can lead to potent and selective antiproliferative agents. For instance, compounds 7i, 24, and 43 exhibit significant cytotoxicity against the MGC-803 human gastric cancer cell line while showing considerably lower toxicity towards the normal human gastric epithelial cell line, GES-1, suggesting a favorable therapeutic window.[1][2][3]
Adenosine Receptor Antagonism
Derivatives of 7-aminothiazolo[5,4-d]pyrimidine have been investigated as antagonists for adenosine receptors, which are implicated in various physiological processes and are targets for conditions like depression.
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Compound 18 | hA₁ | 1.9 | 360 | [4] |
| hA₂ₐ | 0.06 | 14 | [4] | |
| Compound 9 | hA₂ₐ | - | 7.7 | [4] |
These findings demonstrate that the thiazolo[5,4-d]pyrimidine scaffold can be tailored to achieve high-affinity binding to specific G-protein coupled receptors, such as the human A₂ₐ adenosine receptor.[4]
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MGC-803) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thiazolo[5,4-d]pyrimidine derivatives) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Adenosine Receptor Binding Assay
To determine the binding affinity of compounds to specific receptors, competitive binding assays are often employed.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human A₁ or A₂ₐ adenosine receptors) are prepared.
-
Assay Mixture: The membranes are incubated with a known radiolabeled ligand that specifically binds to the receptor and various concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a filter mat, which traps the membrane-bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand decreases as the concentration of the test compound increases. This data is used to calculate the Kᵢ (inhibition constant) of the test compound, which represents its binding affinity for the receptor.
Visualizing Molecular Interactions and Experimental Processes
To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Potential signaling pathway of a thiazolo[5,4-d]pyrimidine derivative as an adenosine receptor antagonist.
Caption: Workflow for determining the antiproliferative activity using an MTT assay.
References
- 1. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression | MDPI [mdpi.com]
Comparative Analysis of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine Analogs and Related Thiazolo[5,4-d]pyrimidine Derivatives
This guide provides a comprehensive comparison of the biological activities of various analogs based on the thiazolo[5,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines.[1] The data presented is compiled from multiple peer-reviewed studies and is intended for researchers, scientists, and professionals in drug development. The guide focuses on the structure-activity relationships of these compounds as inhibitors of various protein kinases and their potential as anticancer agents.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of representative thiazolo[5,4-d]pyrimidine derivatives against various cancer cell lines and protein kinases.
Table 1: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Analogs in Human Cancer Cell Lines
| Compound ID | Modifications from Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 7i | R2 = 4-chlorophenyl, R7 = 4-(dimethylamino)phenylamino | MGC-803 | 4.64 | [2][3] |
| HGC-27 | 5.07 | [2][3] | ||
| GES-1 (normal) | >55 | [3] | ||
| 7a | R2 = 4-chlorophenyl, R7 = 4-methoxyphenylamino | MGC-803 | 5.13 | [3] |
| GES-1 (normal) | >55 | [3] | ||
| 7b | R2 = 4-chlorophenyl, R7 = 4-fluorophenylamino | H1650 | 8.49 | [3] |
| 7e | R2 = 4-chlorophenyl, R7 = 4-(trifluoromethyl)phenylamino | H1650 | 5.79 | [3] |
| 3b | 3-phenyl, 5-trifluoromethyl, 2-thioxo, 7-chloro | C32 (Melanoma) | 24.4 | [4] |
| A375 (Melanoma) | 25.4 | [4] | ||
| CHO-K1 (normal) | 75.5 | [4] | ||
| HaCaT (normal) | 33.5 | [4] |
Table 2: Kinase Inhibitory Potency of Thiazolo[5,4-d]pyrimidine Analogs
| Compound Scaffold | Target Kinase | Ki (nM) | IC50 (nM) | Reference |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine analog 1 | CDK4 | 1 | - | [5] |
| CDK6 | 34 | - | [5] | |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine analog 2 | CDK4 | 2 | - | [5] |
| CDK6 | 5 | - | [5] | |
| Palbociclib (Reference) | CDK4 | 3 | - | [5] |
| CDK6 | 27 | - | [5] |
Table 3: Adenosine Receptor Affinity of 7-Amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine Derivatives
| Compound ID | Modifications | hA1 Ki (nM) | hA2A Ki (nM) | hA2A IC50 (nM) | Reference |
| 18 | R2 = 2-fluorobenzyl, R5 = furan-2-yl | 1.9 | 0.06 | 14 | [6] |
| 9 | R2 = 2-fluorobenzyl, R5 = phenyl | - | - | 7.7 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison, primarily focusing on in vitro kinase inhibition assays.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format, suitable for high-throughput screening of kinase inhibitors.[7]
Principle: The assay measures the amount of ATP remaining in the reaction after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition of the kinase by the test compound.[7]
Materials:
-
Kinase: Purified recombinant kinase (e.g., CDK4/Cyclin D1, VEGFR2).
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a bovine serum albumin (BSA) to prevent enzyme denaturation.
-
Test Compounds: (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine analogs and other derivatives dissolved in DMSO.
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
Plates: White, flat-bottom 384-well assay plates.
-
Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.[8]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the kinase enzyme, and the specific substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells, which will serve as the 100% inhibition control. Mix the plate gently on a plate shaker.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.[7]
-
Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_no_kinase) / (Signal_vehicle - Signal_no_kinase))
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.[9]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazolo[5,4-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to the untreated control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by thiazolo[5,4-d]pyrimidine analogs and a general experimental workflow.
Caption: CDK4/6 Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
Caption: Adenosine A1/A2A Receptor Signaling.
Caption: General Drug Discovery Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1 - Wikipedia [en.wikipedia.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safe Disposal of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the proper disposal of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine, a compound that, based on its chemical structure (a chlorinated heterocyclic aromatic amine), should be handled as hazardous waste. Adherence to these guidelines is imperative for regulatory compliance and the well-being of laboratory personnel.
Immediate Safety Considerations
Quantitative Data Summary
For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of chemical waste.
| Property | Value/Guideline | Source |
| Waste Classification | Hazardous Waste | [4][5] |
| Disposal Method | Via licensed hazardous waste disposal company or institutional EHS | [6][7] |
| Prohibited Disposal | Do not dispose in regular trash or down the drain | [8][9] |
| Storage Limit (Satellite Accumulation Area) | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [4][10] |
| Container Requirements | Chemically compatible, leak-proof, and clearly labeled | [6][11] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or a certified hazardous waste disposal service.[6]
-
Waste Identification and Segregation :
-
Treat all waste containing this compound, including the pure compound, solutions, and contaminated materials, as hazardous waste.[8]
-
Solid Waste : Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty containers, in a designated and clearly labeled hazardous waste container.[1] It is good practice to use clear plastic bags for easy inspection by EHS personnel.[1]
-
Liquid Waste : Collect liquid waste containing this compound in a chemically compatible and leak-proof container. Do not mix with incompatible waste streams.[7][10] For instance, halogenated and non-halogenated solvent wastes should often be collected separately.[10]
-
Empty Containers : Containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8][10] After triple-rinsing, the container may be considered "empty" under some regulations, but labels should be defaced before disposal as regular trash.[8][10]
-
-
Waste Storage and Labeling :
-
Store waste containers in a designated Satellite Accumulation Area at or near the point of generation.[4][10]
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.[11] The accumulation start date must also be clearly marked on the container.[11]
-
Keep waste containers securely closed except when adding waste.[4][10]
-
Ensure that incompatible wastes are segregated to prevent hazardous reactions.[6][7]
-
-
Spill Management :
-
In the event of a spill, treat the spilled material and any cleanup supplies (e.g., absorbent pads) as hazardous waste.[8]
-
For small spills, laboratory personnel trained in spill response may clean them up, wearing appropriate PPE. For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[8]
-
-
Arranging for Disposal :
-
Do not allow hazardous waste to accumulate beyond the legal limits or for extended periods.[11]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[4][7]
-
Maintain detailed records of waste generation and disposal for regulatory compliance.[5][11]
-
Experimental Protocols
While specific experimental protocols for this compound were not detailed in the search, the disposal of waste from any such experiment should follow the principles outlined above. For instance, waste generated from synthetic reactions, purification steps (e.g., chromatography), and analytical procedures must all be collected and managed as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. epa.gov [epa.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. vumc.org [vumc.org]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
